4-Tert-octylphenol
Description
alpha-(p-(1,1,3,3-Tetramethylbutyl)phenyl)-omega-hydroxypoly(oxyethylene) is used as a food additive [EAFUS] (EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]). alpha-(p-(1,1,3,3-Tetramethylbutyl)phenyl)-omega-hydroxypoly(oxyethylene) belongs to the family of p-Menthane Monoterpenes. These are monoterpenes whose structure is based on the p-menthane backbone.
structure given in first source
Properties
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
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InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVYTVYFVQUDY-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID9022360 | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Fine white plates; [MSDSonline], Solid | |
| Record name | Phenol, 4-(1,1,3,3-tetramethylbutyl)- | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |
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Boiling Point |
279 °C | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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Density |
Density: 0.89 g/mL at 90 °C | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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Vapor Pressure |
0.03 [mmHg], 4.7X10-3 kPa at 74 °C /4.8X10-4 mm Hg at 25 °C/ | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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Color/Form |
White solid | |
CAS No. |
140-66-9 | |
| Record name | 4-tert-Octylphenol | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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| Record name | 4-tert-Octylphenol | |
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| Record name | 4-tert-Octylphenol | |
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| Record name | Phenol, 4-(1,1,3,3-tetramethylbutyl)- | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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| Record name | 4-(1,1,3,3-tetramethylbutyl)phenol | |
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| Record name | 4-TERT-OCTYLPHENOL | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |
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Melting Point |
85 °C, 84.5 °C | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-tert-octylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 4-tert-octylphenol, a significant chemical intermediate. The document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the core processes.
Synthesis of this compound
The industrial and laboratory synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of phenol (B47542) with diisobutylene (a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene). The tert-octyl group is introduced onto the phenol ring, yielding a mixture of isomers, with the para-substituted product, this compound, being the most commercially important.[1] The choice of catalyst is crucial in directing the selectivity of the reaction towards the desired para-isomer and influencing the overall yield.
Catalytic Systems
Several catalytic systems are employed for this alkylation, with the most common being strong acid cation-exchange resins and Lewis acids.
-
Strong Acid Cation-Exchange Resins: These solid acid catalysts, such as Amberlyst-15, offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse.[2] The reaction is typically carried out in a batch or fixed-bed continuous process.[1]
-
Lewis Acids: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) and aluminum phenoxide are also effective.[3][4] These homogeneous catalysts can lead to high conversion rates but often require a more complex work-up procedure to neutralize and remove the catalyst.
Experimental Protocols
1.2.1. Synthesis using a Strong Acid Cation-Exchange Resin (Amberlyst-15)
This protocol is based on methodologies described in the literature for the alkylation of phenols using solid acid catalysts.
Materials:
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Phenol
-
Diisobutylene (technical grade)
-
Amberlyst-15 (or equivalent strong acid cation-exchange resin)
-
Nitrogen gas
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
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Organic solvent (e.g., toluene (B28343) or heptane (B126788) for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If required, wash the Amberlyst-15 resin with deionized water and then with methanol (B129727) to remove any impurities. Dry the resin in a vacuum oven at a temperature below its maximum operating temperature (typically around 120°C) until a constant weight is achieved.
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Place the flask in the heating mantle.
-
Charging Reactants: Charge the flask with phenol and the pre-dried Amberlyst-15 resin. A typical catalyst loading is 5-15% by weight of the total reactants.
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating and Alkylation: Begin stirring and heat the mixture to the desired reaction temperature, typically between 90°C and 100°C.
-
Slowly add the diisobutylene from the dropping funnel to the stirred mixture over a period of 1-2 hours to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours to ensure complete conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.
-
The filtrate, containing the product mixture, is then neutralized with a dilute sodium hydroxide solution to remove any unreacted phenol and acidic residues.
-
Separate the organic layer. If a solvent was used, perform an aqueous wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
1.2.2. Synthesis using Aluminum Chloride (AlCl₃) Catalyst
This protocol is a generalized procedure for a Lewis acid-catalyzed Friedel-Crafts alkylation.
Materials:
-
Phenol
-
Diisobutylene
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (dilute, for work-up)
-
Sodium bicarbonate solution (saturated, for neutralization)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)
Equipment:
-
Three-necked round-bottom flask
-
Condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Set up the three-necked flask with a magnetic stirrer, condenser (with a drying tube to protect from atmospheric moisture), and a dropping funnel in an ice bath.
-
Catalyst Addition: To the flask, add phenol and an organic solvent. Cool the mixture in the ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the cooled, stirred solution. The formation of an aluminum phenoxide complex may occur.
-
Alkylation: Add diisobutylene dropwise from the dropping funnel to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). A typical reaction time can be around 1 hour at a higher temperature of 120°C.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Quantitative Data on Synthesis
| Catalyst | Reactant Ratio (Phenol:Diisobutylene) | Temperature (°C) | Time (h) | Yield of this compound | Purity (%) | Reference |
| Strong Acid Cation-Exchange Resin | Not specified | 90-100 | Not specified | Not specified | >98 | |
| Aluminum Phenoxide | 1 : 1.08 (molar) | 280 | 1.5 | 38.6% (yield) | Not specified | |
| Aluminum Chloride | 1 : 0.4 (molar, DIB:PhOH) | 120 | 1 | Not specified (focus on 4-TBP) | Not specified |
Note: The yield and purity can vary significantly based on the specific reaction conditions, the purity of the starting materials, and the efficiency of the work-up and purification steps.
Purification of this compound
The crude product from the synthesis typically contains unreacted starting materials, the ortho-isomer (2-tert-octylphenol), di-alkylated products, and other byproducts. Effective purification is essential to obtain high-purity this compound.
Purification Methods
-
Vacuum Fractional Distillation: This is the most common industrial and laboratory method for purifying this compound. By reducing the pressure, the boiling point of the high-boiling isomers is lowered, preventing thermal degradation. Different fractions containing the starting materials, the ortho-isomer, and the desired para-isomer can be collected at different temperatures.
-
Melt Crystallization: This technique is a highly effective method for achieving very high purity levels (often >99.5%). It is based on the principle that during the slow cooling of a molten mixture, the major component will crystallize in a pure form, leaving the impurities in the remaining liquid phase.
Experimental Protocols
2.2.1. Purification by Vacuum Fractional Distillation
Equipment:
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stir bar
Procedure:
-
Setup: Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed, using grease if necessary, to maintain a good vacuum.
-
Charging: Place the crude this compound and a stir bar into the distilling flask.
-
Vacuum Application: Begin stirring and carefully apply the vacuum. It is important to apply the vacuum before heating to remove any low-boiling volatile impurities without causing bumping.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask.
-
Fraction Collection:
-
The first fraction will likely contain unreacted phenol and diisobutylene, which have lower boiling points. A typical cut for this fraction is between 160°C and 190°C at atmospheric pressure, which will be significantly lower under vacuum.
-
As the temperature rises, the ortho-isomer will begin to distill.
-
The main fraction, containing the desired this compound, is typically collected at a temperature range of 220°C to 270°C at atmospheric pressure. Under vacuum, this boiling range will be substantially lower (e.g., around 175°C at 30 mmHg).
-
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
2.2.2. Purification by Melt Crystallization (Conceptual Protocol)
Equipment:
-
Crystallization vessel with a cooling/heating jacket
-
Stirrer
-
Temperature probe and controller
-
Filtration or centrifugation system for separating crystals from the melt
Procedure:
-
Melting: The crude this compound is placed in the crystallization vessel and heated until it is completely molten.
-
Cooling and Crystallization: The molten material is then slowly cooled with gentle stirring. The cooling rate is critical to allow for the formation of pure crystals.
-
As the temperature decreases, crystals of this compound will begin to form. The stirring helps to promote uniform crystal growth and prevent the formation of large agglomerates.
-
Sweating (Optional): After a significant amount of the material has crystallized, the temperature can be slightly raised to "sweat" the crystals. This process melts any impurities that may have adhered to the crystal surface, further enhancing purity.
-
Separation: The crystal slurry is then filtered or centrifuged to separate the purified solid this compound from the impurity-rich residual melt.
-
Repetition: For ultra-high purity, the process can be repeated one or more times.
Quantitative Data on Purification
| Purification Method | Starting Purity (%) | Final Purity (%) | Key Parameters | Reference |
| Vacuum Fractional Distillation | Not specified | >98 | Collection between 220-270°C (atmospheric equivalent) | |
| Melt Crystallization | >98 | >99.5 | Controlled cooling and sweating steps |
Process Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Purification Workflow
Caption: Common purification pathways for this compound.
References
Physicochemical Properties of 4-tert-Octylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-octylphenol (CAS No. 140-66-9) is an organic compound classified as an alkylphenol. Structurally, it consists of a phenol (B47542) ring substituted with a tert-octyl group at the para (4) position.[1] This bulky, branched alkyl group significantly influences its physical and chemical properties, rendering it soluble in organic solvents while having low solubility in water.[2][3] It appears as a white to slightly yellow crystalline or waxy solid at room temperature.[1][2] this compound is primarily used as an intermediate in the manufacturing of surfactants, resins, printing inks, and various other industrial products. Due to its widespread use and potential as an endocrine disruptor, a thorough understanding of its physicochemical properties is crucial for risk assessment, environmental fate modeling, and in the context of drug development and toxicology studies.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various sources.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(1,1,3,3-tetramethylbutyl)phenol | |
| CAS Number | 140-66-9 | |
| Molecular Formula | C₁₄H₂₂O | |
| Molecular Weight | 206.32 g/mol | |
| Appearance | White or slightly yellow crystalline solid; waxy solid; white powder | |
| Melting Point | 79 - 85 °C | |
| Boiling Point | 277 - 283 °C (at 760 mmHg); 175 °C (at 30 mmHg) | |
| Water Solubility | 7 - 19 mg/L (at 20-22 °C) | |
| Vapor Pressure | 0.21 Pa (at 20 °C); 4.78 x 10⁻⁴ mmHg (at 25 °C) | |
| Octanol-Water Partition Coefficient (log Kow) | 3.7 - 5.28 | |
| Density | 0.916 - 0.95 g/cm³ | |
| pKa | 10.15 (Predicted) |
Experimental Protocols for Physicochemical Property Determination
The determination of physicochemical properties for regulatory and scientific purposes typically follows standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.
Melting Point / Melting Range (OECD Guideline 102)
This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.
Methodology: Commonly used methods include the capillary method, hot-stage apparatus (like a Kofler hot bar or melting point microscope), and thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).
-
Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is heated in a controlled liquid bath or metal block alongside a calibrated thermometer. The temperatures at which melting begins and is complete are recorded as the melting range.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.
Caption: Workflow for Melting Point Determination via Capillary Method (OECD 102).
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.
Methodology: Methods vary from simple distillation to advanced thermal analysis. The choice depends on the substance's properties and the required precision.
-
Dynamic Method: The substance is heated, and the boiling temperature is measured at various applied pressures. The vapor pressure curve is plotted, and the boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation.
-
Ebulliometer Method: An ebulliometer is used to measure the boiling temperature with high precision by ensuring equilibrium between the liquid and vapor phases.
-
DSC/DTA: Similar to melting point determination, thermal analysis can be used to identify the onset of the boiling endotherm.
Caption: Workflow for Boiling Point Determination via Dynamic Method (OECD 103).
Water Solubility (OECD Guideline 105)
This guideline details methods to determine the saturation mass concentration of a substance in water at a given temperature.
Methodology: For substances with low solubility like this compound, the Flask Method is appropriate.
-
Equilibration: An excess amount of the test substance is added to a suitable volume of water in a vessel. The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The saturated solution is separated from the undissolved solid, usually by centrifugation or filtration, ensuring that the temperature remains constant.
-
Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
References
4-tert-Octylphenol (CAS 140-66-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of 4-tert-octylphenol (CAS 140-66-9), a compound of significant interest due to its widespread industrial applications and its classification as an endocrine-disrupting chemical. This document synthesizes critical data on its physicochemical properties, toxicological profile, and environmental fate, presented in a clear and accessible format to support research and development activities.
Core Properties of this compound
This compound, systematically named 4-(1,1,3,3-tetramethylbutyl)phenol, is a high-production-volume chemical.[1] It primarily serves as an intermediate in the manufacturing of phenolic resins, which are extensively used in the rubber industry for tires.[1] Other applications include its use in the production of surfactants, printing inks, and electrical insulation varnishes.[1][2]
Physicochemical Data
The physical and chemical properties of this compound are crucial for understanding its environmental transport, bioavailability, and potential for human exposure. A summary of these key parameters is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O | [3] |
| Molecular Weight | 206.32 g/mol | |
| Appearance | White flake solid | |
| Melting Point | 79-82 °C | |
| Boiling Point | 280-283 °C | |
| Vapor Pressure | 0.21 Pa at 20°C | |
| Water Solubility | 19 mg/L at 22°C | |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.12 | |
| Flash Point | 132 - 148.3 °C | |
| Density | 0.912 g/cm³ |
Toxicological Profile
This compound is recognized as an endocrine disruptor with estrogenic activity. It can bind to estrogen receptors, potentially leading to adverse effects on the reproductive system. Studies have indicated that exposure can result in reduced testicular size and sperm production in rats. Furthermore, it has been shown to induce apoptosis in neuronal progenitor cells and disrupt brain development in mice.
| Toxicological Endpoint | Value | Species | Reference |
| Oral LD50 | >2000 mg/kg b.w. | Rat | |
| Oral LD50 | 3210 mg/kg | Mouse | |
| Endocrine Activity | Estrogen receptor agonist, Androgen receptor antagonist | In vitro |
Environmental Fate and Biodegradation
This compound is not readily biodegradable, although it is considered to be inherently biodegradable. Its persistence in the environment is a concern, as it has been detected in various environmental compartments, including surface waters and indoor air. Hydrolysis and photolysis are considered negligible removal processes in aquatic environments. However, biodegradation can occur under both aerobic and anaerobic conditions, with the aerobic degradation rate being significantly higher. Certain degradation products of this compound may be more toxic than the parent compound.
Experimental Protocols
Determination of this compound in Urine by LC-MS/MS
This method allows for the selective detection of this compound in urine samples.
Methodology:
-
Sample Preparation: Labeled internal standards (¹³C₆-4-tert-octylphenol) are added to the urine samples.
-
Enzymatic Hydrolysis: The samples undergo enzymatic hydrolysis to release the analyte from its conjugated forms.
-
Solid Phase Extraction (SPE): Online SPE is used for sample clean-up and concentration.
-
Liquid Chromatography (LC): The analyte is separated using liquid chromatography.
-
Mass Spectrometry (MS/MS): Detection and quantification are performed using tandem mass spectrometry. A limit of quantification of 2 µg/L can be achieved with this method.
Determination of this compound in Surface Water by HPLC-FLD
This protocol outlines a method for quantifying this compound in surface water samples.
Methodology:
-
Liquid-Liquid Extraction: Target analytes are extracted from water samples using dichloromethane (B109758) at a pH of 3.0-3.5.
-
HPLC-FLD Analysis: The organic extract is analyzed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
-
Column: Zorbax Eclipse XDB C8 column.
-
Elution: Isocratic elution with a mobile phase of acetonitrile/water (65:35).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Visualizations
Logical Relationship of this compound Production and Use
Caption: Production and major uses of this compound.
Experimental Workflow for Water Analysis
Caption: Workflow for analyzing this compound in water.
Endocrine Disruption Signaling Pathway
References
The Insidious Intrusion: A Technical Guide to the Endocrine Disrupting Mechanisms of 4-tert-Octylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Octylphenol (4-t-OP) is a persistent environmental contaminant originating from the degradation of alkylphenol ethoxylates, a class of non-ionic surfactants used extensively in industrial and household products. Its structural similarity to endogenous estrogens has raised significant concern regarding its potential to interfere with the endocrine system of both wildlife and humans. This technical guide provides an in-depth analysis of the core mechanisms by which 4-t-OP disrupts endocrine function, with a focus on its estrogenic, anti-androgenic, and steroidogenesis-inhibiting activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of 4-t-OP and in the development of screening and mitigation strategies for endocrine-disrupting chemicals (EDCs).
Core Mechanisms of Endocrine Disruption by this compound
The endocrine-disrupting effects of 4-t-OP are multifaceted, primarily revolving around its ability to mimic or antagonize the actions of natural hormones and to interfere with hormone synthesis. The principal mechanisms include:
-
Estrogen Receptor Agonism: 4-t-OP is a well-documented xenoestrogen that binds to estrogen receptors (ERα and ERβ), initiating a signaling cascade that mimics the effects of estradiol. This can lead to inappropriate activation of estrogen-responsive genes, resulting in a range of adverse effects on reproductive health and development.
-
Inhibition of Steroidogenesis: 4-t-OP disrupts the synthesis of steroid hormones, most notably testosterone (B1683101). It achieves this by downregulating the expression and activity of key steroidogenic enzymes and the steroidogenic acute regulatory (StAR) protein, which is essential for the transport of cholesterol into the mitochondria—the initial and rate-limiting step in steroid hormone production.
-
Androgen Receptor Antagonism: In addition to its estrogenic activity, 4-t-OP can act as an anti-androgen. It competitively binds to the androgen receptor (AR), blocking the action of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). This can lead to demasculinization and other reproductive abnormalities in males.
-
Thyroid Hormone Disruption: Emerging evidence suggests that 4-t-OP may also interfere with the thyroid hormone system, although this mechanism is less characterized than its effects on sex steroid pathways.
Quantitative Data on the Endocrine Disrupting Effects of this compound
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency of 4-t-OP in disrupting endocrine pathways.
Table 1: Estrogen Receptor Binding and Estrogenic Activity of this compound
| Parameter | Species/System | Value | Reference(s) |
| ER Binding Affinity (Ki) | Rat Uterine Cytosol | 0.7 µM | [1] |
| ER Binding Affinity (Ki) | Rat Uterine Cytosol | 1.2 - 3.8 µM (weak affinity) | [2][3] |
| Relative Binding Affinity (RBA) to Estradiol | Not Specified | 0.015% | [3] |
| Uterotrophic Assay (Oral, 3-day) | Prepubertal Rats | Effective at 50-200 mg/kg | [4] |
| Vaginal Opening Advancement (Oral) | Rats | Effective at 200 mg/kg |
Table 2: Inhibition of Steroidogenesis by this compound
| Endpoint | Cell Type/System | Concentration/Dose | Effect | Reference(s) |
| Testosterone Production | Cultured Rat Neonatal Leydig Cells | 100 - 2000 nM | Progressive decrease (40-80% below control at highest concentration) | |
| Testosterone Production | Cultured Rat Precursor and Immature Leydig Cells | 100 or 500 - 2000 nM | Progressive decrease (30-70% below control at highest concentration) | |
| StAR Protein Expression | Immature Rat Ovary | 10, 50, 100 mg/kg (subcutaneous) | Decreased at all doses | |
| StAR mRNA Expression | Rana chensinensis Testis | 10⁻⁸, 10⁻⁷, 10⁻⁶ mol/L | Up-regulation | |
| CYP17 mRNA Expression | Rana chensinensis Testis | 10⁻⁸, 10⁻⁷, 10⁻⁶ mol/L | Down-regulation |
Table 3: Anti-Androgenic Activity of this compound
| Parameter | Cell Line | Value | Reference(s) |
| IC50 for AR Antagonism | CV-1 cells | 9.71 x 10⁻⁵ M | |
| IC50 for AR Antagonism | Not Specified | ~5 µM | |
| Ki for AR Binding | Not Specified | 10 µM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 4-t-OP and the workflows of the experimental protocols used to assess its endocrine-disrupting activity.
Signaling Pathways
Caption: Estrogen Receptor Signaling Pathway Disruption by 4-t-OP.
Caption: Inhibition of Steroidogenesis by 4-t-OP.
Experimental Workflows
Caption: Competitive Estrogen Receptor Binding Assay Workflow.
Caption: H295R Steroidogenesis Assay Workflow.
Detailed Methodologies for Key Experiments
Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)
Objective: To determine the relative binding affinity of 4-t-OP for the estrogen receptor compared to the natural ligand, 17β-estradiol.
Materials:
-
Rat uterine cytosol (from ovariectomized rats)
-
[³H]-17β-estradiol (radiolabeled estradiol)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare assay buffer and HAP slurry. Prepare serial dilutions of unlabeled 17β-estradiol and 4-t-OP.
-
Incubation: In triplicate, combine rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or 4-t-OP in microcentrifuge tubes. Include tubes with only [³H]-17β-estradiol and cytosol (total binding) and tubes with a large excess of unlabeled 17β-estradiol (non-specific binding). Incubate on ice for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice. Centrifuge the tubes to pellet the HAP.
-
Washing: Carefully aspirate the supernatant containing the free [³H]-17β-estradiol. Wash the HAP pellet with assay buffer to remove any remaining unbound ligand. Repeat the centrifugation and aspiration steps.
-
Quantification: Add scintillation fluid to the HAP pellets, vortex, and transfer to scintillation vials. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Construct a competitive binding curve by plotting the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor (unlabeled 17β-estradiol or 4-t-OP). From this curve, determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-17β-estradiol). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
H295R Steroidogenesis Assay (OECD TG 456)
Objective: To assess the potential of 4-t-OP to inhibit or induce the production of testosterone and 17β-estradiol.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Cell culture medium and supplements
-
This compound
-
Positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition)
-
Solvent control (e.g., DMSO)
-
Multi-well cell culture plates
-
ELISA kits or LC-MS/MS for hormone quantification
-
Reagents for cell viability assay (e.g., MTT)
Protocol:
-
Cell Culture: Culture H295R cells in appropriate medium until they reach the desired confluency. Seed the cells into multi-well plates and allow them to attach and acclimate.
-
Exposure: Prepare serial dilutions of 4-t-OP in culture medium. Remove the acclimation medium from the cells and replace it with the medium containing the different concentrations of 4-t-OP, positive controls, or a solvent control. Incubate the cells for a specified period (typically 48 hours).
-
Sample Collection: After the exposure period, collect the cell culture medium from each well for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected media using validated methods such as ELISA or LC-MS/MS.
-
Cell Viability Assessment: After collecting the media, assess the viability of the cells in each well using a standard method like the MTT assay to ensure that any observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Normalize the hormone concentrations to the cell viability data. Express the results as a percentage of the solvent control. Generate dose-response curves and determine if 4-t-OP causes a statistically significant induction or inhibition of testosterone and/or 17β-estradiol production.
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
Objective: To determine if 4-t-OP can activate the estrogen receptor and induce the transcription of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., MCF-7, HeLa)
-
An expression vector for the estrogen receptor (if the cell line does not endogenously express it)
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., 17β-estradiol)
-
Lysis buffer and substrate for the reporter enzyme
Protocol:
-
Cell Culture and Transfection: Culture the cells in multi-well plates. Co-transfect the cells with the estrogen receptor expression vector (if necessary) and the ERE-reporter plasmid using a suitable transfection reagent.
-
Exposure: After an appropriate post-transfection period, expose the cells to varying concentrations of 4-t-OP, a positive control, or a solvent control in fresh culture medium. Incubate for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer.
-
Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme to the cell lysates. Measure the enzymatic activity (e.g., luminescence for luciferase, absorbance for β-galactosidase) using a plate reader.
-
Data Analysis: Normalize the reporter gene activity to a measure of cell number or total protein content. Express the results as fold induction over the solvent control. Generate a dose-response curve and determine the EC50 value (the concentration of 4-t-OP that produces 50% of the maximal response).
Conclusion
The data and methodologies presented in this technical guide unequivocally demonstrate that this compound is a potent endocrine-disrupting chemical. Its ability to act as an estrogen receptor agonist, an androgen receptor antagonist, and an inhibitor of steroidogenesis highlights the complexity of its toxicological profile. The provided experimental protocols offer robust and standardized methods for assessing the endocrine-disrupting potential of 4-t-OP and other suspect chemicals. A thorough understanding of these mechanisms and the availability of reliable testing strategies are crucial for regulatory decision-making, risk assessment, and the development of safer alternatives to protect human and environmental health. Continued research is necessary to fully elucidate the long-term consequences of exposure to 4-t-OP, particularly in sensitive populations, and to explore potential interactions with other endocrine disruptors.
References
- 1. Biphasic effects of octylphenol on testosterone biosynthesis by cultured Leydig cells from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
The Unseen Threat: A Technical Guide to the Toxicological Effects of 4-tert-Octylphenol on Aquatic Life
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-octylphenol (4-t-OP), a persistent degradation product of alkylphenol polyethoxylates used in a wide array of industrial and consumer products, poses a significant and insidious threat to aquatic ecosystems. Classified as a potent endocrine-disrupting chemical (EDC), 4-t-OP interferes with the hormonal systems of aquatic organisms, leading to a cascade of adverse effects on their development, reproduction, and overall health, even at low environmental concentrations.[1] This technical guide provides a comprehensive overview of the toxicological impacts of 4-t-OP on aquatic life, summarizing key toxicity data, detailing standardized experimental protocols for its assessment, and illustrating the molecular signaling pathways through which it exerts its detrimental effects.
Introduction
This compound is a member of the alkylphenol group of chemical compounds and is primarily formed through the microbial breakdown of octylphenol (B599344) ethoxylates, which are used in the manufacturing of textiles, paints, pesticides, detergents, and plastics.[1][2] Its entry into aquatic environments is predominantly through industrial wastewater discharges and the effluent from sewage treatment plants.[1] Due to its chemical properties, including a log Kow of 4.12, 4-t-OP is not readily biodegradable and exhibits a moderate potential for bioaccumulation in aquatic organisms, with measured bioconcentration factors (BCFs) in fish reaching several hundred.[3] Its hydrophobic nature also leads to its accumulation in sewage sludge and river sediments.
The primary toxicological concern surrounding 4-t-OP is its well-documented activity as an estrogen mimic. By binding to estrogen receptors (ERs) in aquatic organisms, it can trigger inappropriate estrogenic responses, leading to severe reproductive and developmental impairments. This guide will delve into the specific toxicological endpoints observed in various aquatic species, the methodologies used to assess these effects, and the underlying molecular mechanisms of 4-t-OP toxicity.
Quantitative Toxicity Data
The toxicity of this compound varies across different aquatic species and trophic levels. The following tables summarize acute and chronic toxicity data, providing key metrics such as the median lethal concentration (LC50), the median effective concentration (EC50), the No-Observed-Effect Concentration (NOEC), and the Lowest-Observed-Effect Concentration (LOEC).
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Taxon | Endpoint | Duration | Value (µg/L) | Reference |
| Labeo rohita (Rohu) | Fish | LC50 | 96 h | 443 | |
| Pseudetroplus maculatus | Fish | LC50 | 96 h | 150 | |
| Daphnia magna | Invertebrate | EC50 (Immobilisation) | 48 h | 270 | |
| Pseudokirchneriella subcapitata | Algae | EC50 (Growth Inhibition) | 72 h | 1,000 - 10,000 |
Table 2: Chronic Toxicity of this compound to Aquatic Organisms
| Species | Taxon | Endpoint | Duration | Value (µg/L) | Reference |
| Danio rerio (Zebrafish) | Fish | NOEC (Reproduction) | 21 days | < 25 | |
| Cichlasoma dimerus | Fish | LOEC (Vitellogenin Induction) | 60 days | 30 | |
| Daphnia magna | Invertebrate | NOEC (Reproduction) | 21 days | - | |
| Ceriodaphnia dubia | Invertebrate | NOEC (Reproduction) | 7 days | - |
Experimental Protocols
The assessment of 4-t-OP's aquatic toxicity relies on standardized and validated experimental protocols. The following sections detail the methodologies for key experiments commonly cited in the literature, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.
-
Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test Duration: 96 hours.
-
Methodology:
-
Healthy, juvenile fish are acclimated to laboratory conditions.
-
Fish are exposed to a range of 4-t-OP concentrations in a geometric series, along with a control group. At least seven fish are used per concentration.
-
The test is conducted under static, semi-static, or flow-through conditions.
-
Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
-
Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.
-
-
Endpoint: The 96-hour LC50 value is calculated using statistical methods, such as probit analysis.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to daphnids by determining the concentration that immobilizes 50% of the population (EC50).
-
Test Organism: Daphnia magna is the most commonly used species.
-
Test Duration: 48 hours.
-
Methodology:
-
Young daphnids (less than 24 hours old) are exposed to a series of 4-t-OP concentrations and a control.
-
The test is performed in static or semi-static conditions.
-
The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
-
Endpoint: The 48-hour EC50 for immobilization is calculated.
Alga, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: Pseudokirchneriella subcapitata is a commonly used green alga.
-
Test Duration: 72 hours.
-
Methodology:
-
Exponentially growing algal cultures are exposed to a range of 4-t-OP concentrations.
-
The cultures are incubated under constant light and temperature.
-
Algal growth is measured at 24, 48, and 72 hours by determining cell density or biomass.
-
-
Endpoint: The 72-hour EC50 for growth inhibition is determined.
Fish Early-Life Stage Toxicity Test (OECD 210)
This is a chronic test that assesses the effects of a substance on the early developmental stages of fish.
-
Test Organism: Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
-
Test Duration: Varies by species, typically 30-60 days post-hatch.
-
Methodology:
-
Fertilized fish eggs are exposed to a range of 4-t-OP concentrations.
-
The test continues through hatching and into the early juvenile stage.
-
Endpoints measured include hatching success, larval survival, growth (length and weight), and the occurrence of developmental abnormalities.
-
-
Endpoints: The NOEC and LOEC for the most sensitive endpoint are determined.
Vitellogenin Induction Assay
This biomarker assay is used to specifically assess the estrogenic activity of a substance.
-
Test Organism: Juvenile or male fish of a sensitive species (e.g., Rainbow Trout, Zebrafish).
-
Methodology:
-
Fish are exposed to various concentrations of 4-t-OP, a positive control (e.g., 17β-estradiol), and a negative control.
-
Exposure can be through water or diet.
-
After a defined exposure period (e.g., 21 days), blood plasma or liver tissue is collected.
-
The concentration of vitellogenin, a female-specific egg yolk precursor protein, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Endpoint: A significant increase in vitellogenin levels in male or juvenile fish indicates an estrogenic effect.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of 4-t-OP's toxicity is its ability to mimic endogenous estrogens and disrupt the endocrine system. The following diagrams illustrate the key signaling pathways and workflows involved.
References
- 1. Exposure to waterborne this compound induces vitellogenin synthesis and disrupts testis morphology in the South American freshwater fish Cichlasoma dimerus (Teleostei, Perciformes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of crosstalk between steroid hormones mediated thyroid hormone in zebrafish exposed to this compound: Estrogenic and anti-androgenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Estrogenic Activity of 4-tert-Octylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro estrogenic activity of the environmental contaminant 4-tert-octylphenol (4-t-OP). It summarizes quantitative data from key assays, presents detailed experimental protocols, and visualizes critical biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the endocrine-disrupting properties of this compound.
Introduction
This compound (4-t-OP) is an alkylphenol that is widely used in the production of tackifying resins, printing inks, and surfactants. Due to its persistence and widespread presence in the environment, there is growing concern about its potential to disrupt the endocrine system. 4-t-OP has been shown to exhibit estrogenic activity by binding to estrogen receptors (ERs) and mimicking the effects of the natural hormone 17β-estradiol (E2). This guide focuses on the in-vitro evidence of 4-t-OP's estrogenic activity, providing a detailed examination of the experimental data and methodologies used in its assessment.
Quantitative Data on Estrogenic Activity
The estrogenic activity of this compound has been quantified using various in-vitro assays. The following tables summarize key data from competitive binding assays, cell proliferation assays, and reporter gene assays.
Table 1: Estrogen Receptor Competitive Binding Affinity of this compound
| Receptor | Assay Principle | Ligand | Ki (µM) | Relative Binding Affinity (RBA, %) | Reference |
| Estrogen Receptor | Competitive binding with [3H]-estradiol | This compound | 0.05 - 65 | 0.015 | [1][2] |
| Estrogen-Related Receptor-γ (ERR-γ) | Competitive displacement of [3H]BPA | This compound | 0.238 | Not Reported |
Ki: Inhibition constant, the concentration of a competitor that will bind to half the binding sites at equilibrium in the absence of ligand. A lower Ki indicates a higher binding affinity. RBA: Relative Binding Affinity, the ratio of the affinity of a test chemical to the affinity of 17β-estradiol for the estrogen receptor, expressed as a percentage.
Table 2: Proliferative Effect of this compound on Estrogen-Responsive Cells
| Cell Line | Assay | Endpoint | Effective Concentration (EC50) | Proliferative Effect (PE) | Reference |
| MCF-7 | E-SCREEN | Cell proliferation | ~1 µM | Not specified | [3] |
EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response. PE: Proliferative Effect, the maximal proliferation induced by the test chemical, expressed as a percentage of the effect induced by 17β-estradiol.
Table 3: Transcriptional Activation by this compound in Reporter Gene Assays
| Cell Line | Reporter Gene System | Endpoint | Effective Concentration (EC50) | Relative Potency (vs. E2) | Reference |
| HeLa cells | ERα/ERβ with luciferase reporter | Luciferase activity | > 1 µM (for ER activation) | Lower than Bisphenol A and 4,4' biphenol | [4] |
| T47D cells | (ERE)3-luciferase | Luciferase activity | Not specified | Lower than Genistein | [5] |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro assays used to characterize the estrogenic activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[3H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (test compound)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to obtain the cytosol (supernatant), which contains the estrogen receptors. The protein concentration of the cytosol is determined.
-
Assay Setup: In triplicate, assay tubes are prepared containing a fixed amount of uterine cytosol, a constant concentration of [3H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.
-
Incubation: The tubes are incubated overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to each tube to adsorb the unbound radioligand. The tubes are then centrifuged to pellet the charcoal.
-
Measurement of Radioactivity: The supernatant, containing the [3H]-17β-estradiol bound to the estrogen receptor, is transferred to scintillation vials with scintillation cocktail. The radioactivity is measured using a scintillation counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound [3H]-17β-estradiol against the concentration of unlabeled 17β-estradiol. The concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of this compound) x 100.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red
-
Charcoal-dextran stripped fetal bovine serum (CD-FBS) to remove endogenous steroids
-
17β-estradiol (positive control)
-
This compound (test compound)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, SRB)
-
Plate reader
Procedure:
-
Cell Culture: MCF-7 cells are maintained in DMEM supplemented with FBS. For the assay, cells are switched to DMEM with CD-FBS for several days to deprive them of estrogens.
-
Cell Seeding: Cells are seeded into 96-well plates at a low density.
-
Treatment: After allowing the cells to attach, the medium is replaced with fresh medium containing various concentrations of 17β-estradiol or this compound. A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.
-
Incubation: The plates are incubated for 6 days, allowing the cells to proliferate.
-
Cell Viability Measurement: At the end of the incubation period, a cell viability assay is performed according to the manufacturer's instructions. This typically involves adding a reagent that is converted into a colored product by metabolically active cells.
-
Data Analysis: The absorbance is measured using a plate reader. The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control. The EC50 value is determined from the dose-response curve.
Estrogen-Responsive Reporter Gene Assay
This assay utilizes a cell line that has been genetically engineered to produce a reporter protein (e.g., luciferase) in response to the activation of the estrogen receptor.
Materials:
-
A suitable cell line (e.g., HeLa, T47D) stably transfected with an estrogen receptor expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Cell culture medium
-
17β-estradiol (positive control)
-
This compound (test compound)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: The engineered cells are seeded into 96-well plates.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of 17β-estradiol or this compound. A vehicle control is included.
-
Incubation: The plates are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the lysate. The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control for cell viability (e.g., co-transfected Renilla luciferase or total protein concentration). The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The estrogenic effects of this compound are primarily mediated through the classical estrogen receptor signaling pathway. The following diagram illustrates this process.
Caption: Classical estrogen receptor signaling pathway activated by this compound.
Experimental Workflow for In-Vitro Estrogenic Activity Assessment
A tiered approach is often employed to characterize the estrogenic activity of a compound in vitro. This workflow progresses from initial screening for receptor binding to more complex functional assays.
Caption: Tiered experimental workflow for assessing in-vitro estrogenic activity.
Conclusion
The in-vitro data presented in this guide clearly demonstrate that this compound possesses estrogenic activity. It binds to the estrogen receptor, induces the transcription of estrogen-responsive genes, and stimulates the proliferation of estrogen-dependent cells. While its potency is significantly lower than that of the endogenous hormone 17β-estradiol, its widespread environmental presence warrants further investigation into its potential health effects. The detailed protocols and workflows provided herein offer a robust framework for the continued study of this compound and other potential endocrine-disrupting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Biological Activity and Mechanism of Xenoestrogens and Phytoestrogens in Cancers: Emerging Methods and Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Biodegradation of 4-tert-octylphenol in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biodegradation pathways of 4-tert-octylphenol (4-t-OP) in soil environments. This compound, a persistent organic pollutant, is an endocrine-disrupting chemical that can adversely affect ecosystems and human health. Understanding its degradation is crucial for developing effective bioremediation strategies. This document summarizes the key microbial degradation pathways, presents quantitative data on degradation rates, and outlines detailed experimental protocols for studying its fate in soil.
Biodegradation Pathways of this compound
The microbial degradation of this compound in soil is a complex process involving multiple pathways, primarily initiated by aerobic microorganisms. The degradation can proceed through several key mechanisms, including aromatic ring hydroxylation, ipso-hydroxylation, and alkyl chain hydroxylation. These pathways ultimately lead to the cleavage of the aromatic ring and the formation of intermediates that can enter central metabolic pathways.
Several bacterial and fungal species have been identified as capable of degrading 4-t-OP and structurally similar alkylphenols. Bacteria from the Sphingobium and Pseudomonas genera are frequently implicated in the degradation of branched alkylphenols.[1] Fungi, particularly ligninolytic fungi, also play a role in the polymerization and degradation of these compounds.
The primary proposed biodegradation pathways are:
-
Aromatic Ring Hydroxylation: This pathway begins with the hydroxylation of the aromatic ring, followed by either ortho or meta-cleavage of the catechol intermediate. This is a common mechanism for the degradation of aromatic compounds by bacteria and yeasts.
-
ipso-Hydroxylation: In this mechanism, the initial enzymatic attack occurs at the carbon atom of the aromatic ring that is substituted with the alkyl group. This leads to the displacement of the alkyl chain and the formation of a hydroquinone.
-
Alkyl-Chain Hydroxylation: This pathway involves the oxidation of the terminal carbon of the octyl side chain. Subsequent oxidation steps can lead to the formation of carboxylic acids, which can then be further metabolized. This mechanism is more commonly observed in yeasts and non-ligninolytic fungi.
Below is a diagram illustrating a generalized aerobic biodegradation pathway of this compound in soil, integrating the common initial steps.
Quantitative Data on Biodegradation
The rate of this compound biodegradation in soil is influenced by various factors, including soil type, microbial community composition, temperature, pH, and the presence of other organic matter. Laboratory studies have provided insights into the degradation kinetics, often reported as dissipation time 50% (DT50) or half-life.
| Parameter | Value | Conditions | Reference |
| DT50 | 10-14 days | Laboratory soil microcosm, biosolids amended soil | |
| Degradation Model | First-order kinetics | Laboratory soil microcosm, biosolids amended soil | |
| Recalcitrant Fraction | Not significant | 32-week laboratory study |
It is important to note that degradation rates in field conditions can be significantly slower than those observed in the laboratory due to variability in environmental conditions.
Experimental Protocols for Studying Biodegradation in Soil
This section provides a detailed methodology for a laboratory-based soil microcosm study to investigate the biodegradation of this compound.
Soil Collection and Characterization
-
Soil Sampling: Collect topsoil (0-15 cm depth) from a site with no known history of 4-t-OP contamination.
-
Sieving and Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Soil Characterization: Analyze the soil for key physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.
Microcosm Setup
-
Spiking with 4-t-OP: Prepare a stock solution of 4-t-OP in a suitable solvent (e.g., acetone). Add the stock solution to a portion of the soil and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.
-
Microcosm Assembly: Place a known amount of the spiked soil (e.g., 50 g) into individual glass containers (microcosms).
-
Moisture Adjustment: Adjust the moisture content of the soil to a specific water holding capacity (e.g., 60% WHC) using sterile deionized water.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate air exchange by using breathable closures or periodic aeration. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.
Sampling and Analysis
-
Sampling Schedule: Destructively sample triplicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Extraction of 4-t-OP and Metabolites:
-
Extract the soil samples with an appropriate solvent system (e.g., acetone:hexane mixture) using techniques such as sonication or accelerated solvent extraction (ASE).
-
Concentrate the solvent extract under a gentle stream of nitrogen.
-
Perform a clean-up step, if necessary, using solid-phase extraction (SPE) to remove interfering substances.
-
-
Chemical Analysis:
-
Analyze the extracts for the concentration of 4-t-OP and its potential metabolites using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For GC-MS analysis, derivatization of the phenolic compounds may be required to improve their volatility.
-
Data Analysis
-
Degradation Kinetics: Plot the concentration of 4-t-OP against time and fit the data to an appropriate kinetic model (e.g., first-order kinetics) to determine the degradation rate constant and DT50 value.
-
Metabolite Identification: Identify the transient and persistent metabolites by comparing their mass spectra and retention times with those of authentic standards, if available.
The following diagram illustrates a typical experimental workflow for a soil biodegradation study.
Conclusion
The biodegradation of this compound in soil is a multifaceted process driven by diverse microbial communities. The primary degradation pathways involve initial enzymatic attacks on the aromatic ring or the alkyl side chain, leading to the formation of intermediates that are further metabolized. While laboratory studies indicate that 4-t-OP can be degraded within weeks, its persistence in the environment can be influenced by a variety of site-specific factors. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the fate of 4-t-OP in soil and to develop effective bioremediation strategies for contaminated sites. Further research is needed to fully elucidate the specific enzymes and genes involved in the degradation pathways and to bridge the gap between laboratory findings and field observations.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-tert-octylphenol as a Precursor for Phenolic Resins
Introduction
This compound (PTOP), a significant organic intermediate, is a cornerstone in the synthesis of specialized phenolic resins.[1] Its chemical structure, featuring a bulky tert-octyl group on the aromatic ring, imparts unique properties to the resulting polymers, such as enhanced solubility in organic solvents, hydrophobicity, and compatibility with various polymeric systems.[1][2] These characteristics make PTOP-based phenolic resins highly valuable in a multitude of industrial applications, including the manufacturing of tackifiers for the rubber industry, coatings, adhesives, and printing inks.[2][3]
Phenolic resins derived from PTOP are broadly classified into two main categories based on the catalyst and the molar ratio of formaldehyde (B43269) to phenol (B47542) used during synthesis: Novolac and Resol resins. The choice of synthesis pathway dictates the resin's structure, properties, and curing mechanism, thereby determining its final application.
Physicochemical Properties of this compound
A clear understanding of the precursor's properties is fundamental. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value |
| CAS Number | 140-66-9 |
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.32 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 79-85 °C |
| Boiling Point | 279-283 °C |
| Density | 0.941 g/cm³ at 25°C |
| Purity | ≥ 99% |
(Data sourced from multiple references)
Synthesis of Phenolic Resins from this compound
The synthesis of phenolic resins from this compound involves a polycondensation reaction with formaldehyde. The nature of this reaction is primarily governed by the type of catalyst (acidic or basic) and the molar ratio of the reactants.
Novolac Resins: Acid Catalysis
Novolac resins are produced under acidic conditions with a molar excess of this compound to formaldehyde (F/P ratio < 1). The reaction proceeds through the electrophilic substitution of the phenol by protonated formaldehyde, leading to the formation of hydroxymethylphenols, which then rapidly condense to form methylene (B1212753) bridges between the phenolic units. The resulting polymers are thermoplastic, meaning they are not self-curing and require the addition of a curing agent, such as hexamethylenetetramine (HMTA), for cross-linking.
Resol Resins: Base Catalysis
Resol resins are synthesized under alkaline conditions with a molar excess of formaldehyde to this compound (F/P ratio > 1). The basic catalyst deprotonates the phenol, forming a phenoxide ion that is more susceptible to electrophilic attack by formaldehyde. This leads to the formation of stable hydroxymethylphenols. These resins are thermosetting, containing reactive methylol groups that can self-condense upon heating to form a cross-linked network without the need for an external curing agent.
Influence of Reactant Molar Ratio on Resin Properties
The molar ratio of formaldehyde to this compound (F/P) is a critical parameter that significantly influences the molecular weight, softening point, and overall structure of the resulting phenolic resin. Controlling this ratio allows for the tailoring of resin properties to meet the demands of specific applications.
| Formaldehyde/PTOP Molar Ratio (F/P) | Resulting Resin Type | Average Molecular Weight (Mw) | Softening Point (°C) | Key Characteristics |
| 0.8 : 1 | Novolac | ~1050 | ~93 | Thermoplastic, requires curing agent |
| 1.5 : 1 | Resol | Increases with reaction time | Liquid or low-melting solid | Thermosetting, contains reactive methylol groups |
| 2.0 : 1 | Resol | Higher than 1.5 ratio | Liquid or low-melting solid | Higher degree of methylolation |
| 2.5 : 1 | Resol | Highest among tested ratios | Liquid or low-melting solid | Increased cross-linking potential |
(Data is synthesized from multiple sources to illustrate general trends.)
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound-based phenolic resins.
Synthesis of this compound Novolac Resin (F/P = 0.8)
This protocol describes the synthesis of a novolac resin under acidic catalysis.
Materials:
-
This compound (PTOP)
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Distilled water
-
Toluene (optional, as a solvent)
Equipment:
-
1-liter four-necked reaction flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: Equip the reaction flask with the stirrer, thermometer, and reflux condenser. Charge the flask with 309 g of this compound and 20 g of distilled water.
-
Catalyst Addition: Add 3 g of oxalic acid to the flask.
-
Heating: Begin stirring and heat the mixture to 90-105°C.
-
Formaldehyde Addition: Once the target temperature is reached, gradually add 75 g of 37% formaldehyde solution over a period of 60 minutes.
-
Reaction: Maintain the reaction mixture under reflux at 90-105°C for 2-4 hours with continuous stirring.
-
Dehydration: After the reaction period, configure the apparatus for distillation. Remove the water by atmospheric distillation, allowing the temperature to rise to approximately 140-145°C.
-
Vacuum Distillation: Apply a vacuum (≤ 25 mm Hg) and continue the distillation to remove any remaining water and unreacted monomers. Gradually increase the temperature to 150-170°C.
-
Discharge: Once the distillation is complete, cool the resin slightly and discharge the molten product into a suitable container.
Synthesis of this compound Resol Resin (F/P = 2.0)
This protocol outlines the synthesis of a resol resin using a base catalyst.
Materials:
-
This compound (PTOP)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (50% aqueous solution, catalyst)
-
Sulfuric acid (for neutralization)
-
Distilled water
Equipment:
-
1-liter four-necked reaction flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: Add 420 g (2.04 moles) of this compound to the reaction flask.
-
Catalyst Addition: While stirring, add 33.8 g of 48% aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to 70°C.
-
Formaldehyde Addition: Slowly add 330 g (4.08 moles) of 37% formaldehyde solution from the dropping funnel over a period of 60-90 minutes. Maintain the temperature below 85°C during the addition.
-
Reaction: After the addition is complete, maintain the mixture at 85°C for 2-3 hours with continuous stirring.
-
Cooling and Neutralization: Cool the reaction mixture to 60°C. Neutralize the catalyst by adding 30% sulfuric acid until the pH is between 6.5 and 7.0.
-
Washing: Add distilled water, stir, and allow the layers to separate. Remove the aqueous layer. Repeat the washing step twice.
-
Dehydration: Apply a vacuum and gradually increase the temperature to 120-140°C to distill off the water.
-
Discharge: Cool the resulting liquid resin and store it in a sealed container.
Characterization of Phenolic Resins
The structural and thermal properties of the synthesized resins are critical for their application. The following are standard characterization protocols.
4.3.1 Gel Permeation Chromatography (GPC)
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the resin.
-
Protocol:
-
Prepare a sample solution by dissolving the resin in tetrahydrofuran (B95107) (THF) at a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector and a series of polystyrene-divinylbenzene columns.
-
Use THF as the mobile phase at a flow rate of 1.0 mL/min.
-
Calibrate the system using polystyrene standards of known molecular weights.
-
Analyze the resulting chromatogram to calculate Mw, Mn, and PDI (Mw/Mn).
-
4.3.2 Differential Scanning Calorimetry (DSC)
-
Objective: To study the curing behavior of the resin, including the curing temperature and glass transition temperature (Tg).
-
Protocol:
-
Accurately weigh 5-10 mg of the resin sample into an aluminum DSC pan. For novolac resins, mix with an appropriate amount of curing agent (e.g., 10-15 wt% HMTA) before placing in the pan.
-
Place the pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 250-300°C at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature. The exothermic peak indicates the curing reaction, while a step change in the baseline of a second heating scan (after curing and cooling) indicates the Tg.
-
4.3.3 Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the cured resin.
-
Protocol:
-
Place 10-15 mg of a previously cured resin sample into a TGA crucible.
-
Heat the sample from room temperature to 800-900°C at a controlled rate (e.g., 10 or 20°C/min) under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting curve to determine the onset of decomposition and the char yield at high temperatures.
-
4.3.4 Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in the resin and confirm its chemical structure.
-
Protocol:
-
Prepare the sample by either dissolving the resin in a suitable solvent and casting a thin film on a KBr salt plate or by mixing the solid resin with KBr powder and pressing it into a pellet.
-
Place the sample in the FTIR spectrometer.
-
Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
Analyze the resulting spectrum for characteristic absorption bands, such as the broad O-H stretch (around 3300 cm⁻¹), C-H stretches of the octyl group (around 2960 cm⁻¹), aromatic C=C stretching (around 1600 and 1480 cm⁻¹), and C-O stretching of the phenolic group (around 1200 cm⁻¹). For resol resins, the C-O stretch of the methylol group (-CH₂OH) may also be visible (around 1010 cm⁻¹).
-
Conclusion
This compound is a versatile and crucial precursor in the synthesis of high-performance phenolic resins. The ability to produce both thermoplastic (novolac) and thermosetting (resol) resins by carefully controlling the reaction conditions allows for the creation of polymers with a wide range of properties. The bulky octyl group provides distinct advantages in solubility and compatibility, making these resins suitable for demanding applications in the rubber, adhesive, and coatings industries. A thorough understanding of the synthesis protocols and characterization techniques is essential for researchers and scientists to innovate and optimize these materials for advanced applications.
References
An In-depth Technical Guide on the Solubility of 4-tert-Octylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-tert-octylphenol, a compound of significant interest in various industrial and research applications. Due to its chemical structure, understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and environmental fate studies.
Introduction to this compound
This compound (CAS No. 140-66-9) is an organic compound characterized by a phenol (B47542) ring substituted with a bulky tert-octyl group. This structure imparts a significant hydrophobic character to the molecule, governing its solubility profile. It is a white to light yellow crystalline solid at room temperature. Its properties make it a valuable intermediate in the production of surfactants, resins, and other specialty chemicals.
Solubility Profile of this compound
The solubility of this compound is largely dictated by the principle of "like dissolves like." Its large, nonpolar alkyl group makes it readily soluble in a wide range of organic solvents, while its phenolic hydroxyl group allows for limited solubility in polar solvents, including water.
Qualitative and Quantitative Solubility Data
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Organic Solvents | |||
| Alcohols (e.g., Ethanol) | Polar Protic | Soluble[1] | Not Specified |
| Acetone | Polar Aprotic | Soluble[1] | Not Specified |
| Ethers (e.g., Diethyl Ether) | Nonpolar | Soluble[1] | Not Specified |
| Benzene | Nonpolar | Soluble[1] | Not Specified |
| Xylenes | Nonpolar | Soluble | Not Specified |
| Most Organic Solvents | - | Soluble[2] | Not Specified |
| Aqueous Solvent | |||
| Water | Polar Protic | 7.0 mg/L[3][4] | 20 |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The following are generalized protocols for the two common methods for determining the solubility of a solid compound like this compound in an organic solvent.
3.1. Saturation Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a flask with a tight-fitting stopper. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The flask is agitated (e.g., using a rotary shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a membrane filter that does not interact with the solute or solvent.
-
Analysis: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. Common methods include:
-
Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the dissolved compound.
-
Gas Chromatography (GC): Suitable for volatile compounds or those that can be derivatized to become volatile.
-
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mg/mL, or mol/L).
3.2. Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[6][7][8]
Methodology:
-
Saturation: A saturated solution is prepared by adding an excess of this compound to a known volume of the organic solvent and allowing it to equilibrate with agitation at a constant temperature, as described in the shake-flask method.
-
Separation: The undissolved solid is removed by filtration.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, clean, and dry evaporating dish.
-
Drying: The solvent is carefully evaporated from the dish, typically in a fume hood or using a rotary evaporator. The dish is then dried in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weighing: The evaporating dish containing the dried solute is cooled in a desiccator and then weighed accurately.
-
Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish. The solubility is then calculated by dividing the mass of the residue by the volume of the filtrate used.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical determination.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
Molecular Interaction Diagram
This diagram illustrates the conceptual interaction between a this compound molecule and a generic organic solvent. The large hydrophobic tail interacts favorably with nonpolar solvent molecules, while the polar hydroxyl group can interact with polar solvent molecules.
Caption: Interaction of this compound with a generic organic solvent.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 4-tert-octylphenol in Water
These application notes provide detailed methodologies for the detection and quantification of 4-tert-octylphenol (4-t-OP), a known endocrine disruptor, in various water matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Application Note 1: Determination of this compound in Surface Water by Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is highly selective and sensitive for the analysis of 4-t-OP in complex matrices like surface water. Solid Phase Extraction (SPE) is employed for sample cleanup and concentration, followed by derivatization to enhance the volatility and thermal stability of the analyte for GC-MS analysis.
1. Principle
Water samples are passed through a C18 SPE cartridge, which retains 4-t-OP. The analyte is then eluted with an organic solvent. To improve chromatographic performance and sensitivity, the hydroxyl group of 4-t-OP is derivatized to form a less polar and more volatile silyl (B83357) ether. The derivatized compound is then analyzed by GC-MS.
2. Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Limit (LOD) | 0.06 ng/mL | [1] |
| Recovery | 84.67% - 109.7% | [1] |
| Precision (RSD) | 6.24% - 12.96% | [1] |
3. Experimental Protocol
a. Sample Preparation: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultra-pure water.[2]
-
Sample Loading: Acidify the water sample (e.g., 300 mL) and load it onto the conditioned C18 cartridge at a flow rate of approximately 1 mL/min.[3][4]
-
Washing: Wash the cartridge with 10 mL of ultra-pure water to remove interfering substances.[2]
-
Drying: Dry the cartridge under vacuum for about 30 minutes.[2]
-
Elution: Elute the retained 4-t-OP from the cartridge with 10 mL of a dichloromethane/methanol (1:1 v/v) solution.[2]
-
Concentration: Concentrate the eluate to 1 mL using a gentle stream of nitrogen.
b. Derivatization
-
To the 1 mL concentrated eluate, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Seal the vial and heat at 60°C for 30 minutes to form the 4-tert-octyl-phenoxy silane (B1218182) derivative.[2]
-
Cool the sample to room temperature before GC-MS analysis.
c. GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Temperature Program: An example program could be: initial temperature of 70°C, hold for 2 minutes, ramp to 220°C at 15°C/min, then to 280°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized 4-t-OP.
-
Internal Standard: Phenanthrene-d10 can be used as an internal standard.[1]
4. Workflow Diagram
References
- 1. Determination of this compound in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
Application Note: Determination of 4-tert-Octylphenol in Environmental Samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Introduction
4-tert-Octylphenol (4-t-OP) is an alkylphenol that is widely used in the production of non-ionic surfactants, resins, and other industrial applications. Due to its endocrine-disrupting properties and potential adverse effects on aquatic life and human health, monitoring its presence in environmental matrices is of significant importance.[1] This application note describes a sensitive and reliable method for the determination of this compound in water samples using High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). The inherent fluorescence of the phenolic group allows for selective and sensitive detection.
Principle
The method involves the extraction and concentration of 4-t-OP from the sample matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analyte is identified and quantified by a fluorescence detector set at the optimal excitation and emission wavelengths for 4-t-OP.[2] The fluorescence intensity is directly proportional to the concentration of the analyte in the sample.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Store this solution in the dark at 4°C.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).[2]
2. Sample Preparation (Liquid-Liquid Extraction for Water Samples)
This protocol is adapted from a method for analyzing 4-t-OP in surface water.[3][4]
-
Measure 500 mL of the water sample into a separatory funnel.
-
Adjust the pH of the sample to 3.0-3.5 using hydrochloric acid.[3][4]
-
Add 50 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes and then allow the layers to separate.
-
Collect the lower organic layer.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness using a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
3. HPLC-FLD System and Conditions
The following table outlines the instrumental parameters for the HPLC-FLD analysis of this compound.
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Zorbax Eclipse XDB C8, 5 µm, 4.6 x 150 mm[3][4] |
| Mobile Phase | Acetonitrile/Water (65:35, v/v), isocratic elution[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 40°C[3][4] |
| Injection Volume | 10 µL |
| Fluorescence Detector | Agilent 1100 Series FLD or equivalent |
| Excitation Wavelength | 227 nm[5] |
| Emission Wavelength | 302 nm[5] |
Quantitative Data Summary
The following table summarizes the quantitative performance data for the HPLC-FLD method for this compound analysis, compiled from various sources.
| Parameter | Reported Value | Source |
| Linearity Range | 0.1 - 100 µg/L | [2] |
| Limit of Detection (LOD) | 0.05 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.15 µg/L | [2] |
| Concentration Levels in River Water | <0.05 - 0.16 µg/L | [3][4] |
| Recoveries in Spiked Water | > 80% | [6] |
Visualizations
References
- 1. This compound | 140-66-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-FLD determination of 4-nonylphenol and this compound in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Quenching of this compound by Room Temperature Ionic Liquids and its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Determination of 4-tert-octylphenol using Gas Chromatography-Mass Spectrometry
Introduction
4-tert-octylphenol (4-t-OP) is an alkylphenol that functions as a degradation product of alkylphenol ethoxylates, which are widely used in the manufacturing of detergents, paints, pesticides, and other industrial and consumer products.[1] Due to its persistence in the environment and its classification as a xenoestrogen, with the potential to disrupt endocrine systems, the accurate and sensitive quantification of 4-t-OP in various matrices is of significant interest to researchers, scientists, and drug development professionals.[1][2] This application note details a robust and reproducible method for the determination of 4-t-OP using gas chromatography-mass spectrometry (GC-MS), a technique well-suited for this analysis due to its high sensitivity and selectivity.[1][3] The protocols provided are applicable to a range of biological and environmental samples.
Principle
This method involves the extraction of this compound from the sample matrix, followed by derivatization to enhance its volatility and chromatographic performance. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by using an internal standard to correct for variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is dependent on the sample matrix. Below are detailed methods for biological tissues, blood, and water samples.
1.1. Biological Tissues (e.g., fish, shellfish, rat tissues) [1][4]
-
Homogenization: Weigh approximately 100 mg of tissue and homogenize it in a 1:3 ratio with 0.9% NaCl solution using a Polytron homogenizer.[1]
-
Acidification: Transfer 400 µL of the tissue homogenate to a conical glass tube. Adjust the pH to approximately 2 by adding 100 µL of the appropriate concentration of hydrochloric acid (e.g., 0.30 M for muscle and kidney, 0.08 M for fat).[1]
-
Internal Standard Spiking: Add an appropriate volume of the internal standard solution (e.g., p-tert-butylphenol).
-
Liquid-Liquid Extraction: Add 5 mL of methyl tert-butyl ether, vortex for 30 seconds, shake for 10 minutes, and then centrifuge at 2400 rpm for 10 minutes at 4°C.[1]
-
Solvent Transfer: Carefully transfer the organic layer to a clean conical borosilicate tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.[1]
-
Derivatization: Reconstitute the dried extract in 75 µL of acetic anhydride (B1165640) and 25 µL of pyridine (B92270).[1] This acetylation reaction improves the chromatographic peak shape and sensitivity.[1]
-
Incubation: Vortex the sample and incubate as required (optimization may be necessary).
-
Final Preparation: The sample is now ready for GC-MS analysis.
1.2. Blood/Serum Samples [1][5]
-
Acidification: In a stoppered conical glass tube, add 300 µL of 0.15 M hydrochloric acid to 200 µL of blood or serum to adjust the pH to approximately 2.[1]
-
Internal Standard Spiking: Add the internal standard (e.g., p-tert-butylphenol).
-
Extraction: Add 5 mL of methyl tert-butyl ether, vortex for 30 seconds, shake for 10 minutes, and centrifuge at 2400 rpm for 10 minutes at 4°C.[1]
-
Solvent Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.[1][5]
-
Derivatization: Add acetic anhydride and pyridine to the dried residue for acetylation.[1][5]
-
Final Preparation: The sample is ready for injection into the GC-MS.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Pass the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the 4-t-OP with a suitable solvent.
-
-
Stir Bar Sorptive Extraction (SBSE): [6]
-
Place a polydimethylsiloxane (B3030410) (PDMS) coated stir bar into a 2.0 mL water sample in a headspace vial.
-
Stir for 60 minutes at room temperature.[6]
-
The analyte is then thermally desorbed from the stir bar directly into the GC-MS inlet.[6]
-
-
Derivatization: To enhance sensitivity and selectivity, 4-t-OP can be derivatized to 4-tert-octyl-phenoxy silane (B1218182).[2]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be adapted based on the specific instrumentation and column used.
2.1. Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | Varian VF-5ms capillary column or Agilent DB-5Q (30 m x 0.25 mm, 0.25 µm)[1][7] |
| Injection Volume | 1 µL[7][8] |
| Injection Mode | Splitless[7] |
| Inlet Temperature | Programmed: 65°C for 0.01 min, then ramped at 300°C/min to 280°C[7] |
| Oven Temperature Program | 45°C for 2 min, ramp at 12°C/min to 325°C, hold for 11 min[7] |
| Carrier Gas | Helium[7] |
| Column Flow | 1 mL/min (constant flow)[7] |
2.2. Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Impact (EI)[8] |
| Electron Energy | 70 eV[7][8] |
| Source Temperature | 200°C - 280°C[7][8] |
| Quadrupole Temperature | 150°C[7][8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][4][8] |
| Mass Range | 50 to 1000 m/z[7] |
| Transfer Line Temperature | 325°C[7] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the GC-MS method for this compound analysis as reported in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD | LOQ | Reference |
| Blood | 4.6 ng/mL | 15.5 ng/mL | [1][5] |
| Tissues (mean) | 18 ng/g | 60 ng/g | [1] |
| Kidney | 7 ng/g | 22 ng/g | [1] |
| Muscle | 34 ng/g | 113 ng/g | [1] |
| Water | 0.002 ng/mL | - | [6] |
| Water | 0.06 ng/mL (as silane derivative) | - | [2] |
| Biological Samples | 2 ng/g | - | [4] |
Table 2: Recovery and Reproducibility
| Matrix | Analyte Level | Average Recovery (%) | Relative Standard Deviation (RSD) / Coefficient of Variation (CV) (%) | Reference |
| Blood | 14.9 ng/mL | - | ~10% (Within-day CV) | [1] |
| Tissues | 29.8 ng/g | - | 9% - 27% (Within-day CV) | [1] |
| Pale Chub (fish) | 0.1 µg / 5 g | 95.8 | - | [4] |
| Corbicula (shellfish) | 0.1 µg / 5 g | 96.4 | - | [4] |
| Water | - | 84.67% - 109.7% | 6.24% - 12.96% | [2] |
| Water | - | >97% | 3.6% - 6.2% | [6] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in a variety of matrices. The sample preparation protocols, including extraction and derivatization, are crucial for achieving low detection limits and robust results. The provided GC-MS parameters serve as a solid starting point for method development and can be optimized for specific instrumentation and sample types. The quantitative data presented demonstrates the method's suitability for trace-level analysis, making it a valuable tool for environmental monitoring, toxicology studies, and other research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of this compound in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of p-tert-octylphenol in blood and tissues by gas chromatography coupled with mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Solid-Phase Extraction of 4-tert-Octylphenol from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of 4-tert-octylphenol (4-t-OP), a compound of significant environmental concern due to its endocrine-disrupting properties, from various environmental matrices. The following sections offer comprehensive methodologies for water, soil, and biological samples, supported by quantitative data and visual workflows to ensure accurate and reproducible results.
Overview of Solid-Phase Extraction for this compound
Solid-phase extraction is a widely adopted technique for the isolation and preconcentration of this compound from complex environmental samples.[1] This method offers significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, minimizing sample handling, and enabling automation.[1] The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and purity of the analyte. Common sorbents for 4-t-OP include C18 and polymeric phases like Oasis HLB, which are effective at retaining this nonpolar compound from aqueous matrices.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative performance of various SPE methods for the determination of this compound in different environmental samples.
Table 1: SPE Performance Data for this compound in Water Samples
| Sorbent | Analytical Method | Sample Volume | Recovery (%) | LOD | LOQ | Reference |
| C18 | GC-MS | --- | 84.67 - 109.7 | 0.06 ng/mL | --- | [2] |
| C18 | HPLC-PDA | 200 mL | 41.0 - 114 | 0.0006 mg/L | 0.0020 mg/L | [5][6] |
| Oasis HLB | LC-ESI-MS/MS | 500 mL | 80.1 - 110.2 | --- | 0.1 - 20.0 ng/L | [4] |
Table 2: SPE Performance Data for this compound in Other Environmental Samples
| Sample Matrix | Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Artemia franciscana (Live Feed) | C18 | HPLC-DAD | 100.6 ± 3.9 | --- | 0.17 ng/µL | [3] |
| Soil | --- (Ultrasonic Extraction) | TD-GC-MS | --- | 0.2 - 1.7 µg/kg | --- | [7] |
| Urine | Online SPE | LC-MS/MS | --- | --- | 2 µg/L | [8] |
Experimental Protocols
Protocol for Surface Water Samples using C18 Cartridges
This protocol is adapted from methodologies described for the analysis of this compound in surface water.[2][5][6]
Materials:
-
SPE Cartridges: C18 (e.g., 100 mg, 1 mL)[5]
-
Methanol (B129727) (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized Water
-
Acetonitrile (HPLC grade)
-
Vacuum Manifold
-
Glassware
-
Rotary Evaporator or Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 1.2 µm glass fiber filter to remove suspended particles.[5]
-
-
SPE Cartridge Conditioning:
-
Mount the C18 cartridge on a vacuum manifold.
-
Condition the cartridge by passing 15 mL of a methanol:acetone:Milli-Q water (1:1:1, v/v/v) mixture.[5]
-
-
Sample Loading:
-
Load 200 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.[5]
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar interferences.[5]
-
-
Elution:
-
Elute the retained this compound with 10 mL of a methanol:acetone (1:1, v/v) mixture.[5]
-
-
Reconstitution:
Protocol for Soil and Sediment Samples
This protocol involves an initial solvent extraction followed by a cleanup step, which can be adapted to include SPE for cleaner extracts.
Materials:
-
Methanol (HPLC grade)
-
Centrifuge
-
Sonic Bath
-
SPE materials as described in Protocol 3.1.
Procedure:
-
Solvent Extraction:
-
Weigh 1.0 g of a homogenized soil or sediment sample into a glass centrifuge tube.[7][9]
-
Place the tube in a sonic bath for 30 minutes to facilitate extraction.[7][9]
-
Centrifuge the sample and collect the supernatant.[9]
-
Repeat the extraction with a fresh aliquot of methanol for exhaustive extraction and combine the supernatants.[9]
-
-
SPE Cleanup (Optional but Recommended):
-
The methanol extract can be diluted with deionized water to reduce the organic solvent concentration before loading onto a conditioned C18 SPE cartridge, following steps 2-6 in Protocol 3.1.
-
-
Analysis:
-
The final extract is ready for analysis, for instance by LC-MS/MS.[9]
-
Visual Workflows
The following diagrams illustrate the key steps in the solid-phase extraction protocols.
Caption: SPE workflow for this compound in water.
Caption: Extraction workflow for this compound in soil.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of this compound in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of chlorophenols, bisphenol-A, this compound and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. series.publisso.de [series.publisso.de]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Nonionic Surfactants Using 4-tert-Octylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data for the synthesis of 4-tert-octylphenol-based nonionic surfactants, commonly known as octylphenol (B599344) ethoxylates (OPEs). OPEs are versatile surfactants with a wide range of applications in research and industry, including as detergents, emulsifiers, and solubilizing agents. The information provided herein is intended to guide researchers in the laboratory-scale synthesis and characterization of these compounds.
Introduction
Nonionic surfactants are amphiphilic molecules that do not have a net electrical charge on their hydrophilic headgroup. This compound ethoxylates are a prominent class of nonionic surfactants synthesized through the ethoxylation of this compound. The general structure consists of a hydrophobic 4-tert-octylphenyl group and a hydrophilic polyoxyethylene chain. The length of this polyoxyethylene chain can be varied to produce surfactants with a wide range of hydrophilic-lipophilic balance (HLB) values, allowing for the tailoring of their properties for specific applications. A well-known example of this class of surfactants is the Triton™ X series.[1]
The synthesis of OPEs involves the ring-opening polymerization of ethylene (B1197577) oxide initiated by the phenoxide of this compound, typically under basic catalysis. The degree of ethoxylation, or the average number of ethylene oxide units added per molecule of this compound, is a critical parameter that determines the surfactant's properties, such as its water solubility, cloud point, and critical micelle concentration (CMC).
Physicochemical Properties of Octylphenol Ethoxylates
The properties of octylphenol ethoxylates are highly dependent on the length of the polyoxyethylene chain. The following tables summarize key physicochemical data for OPEs with varying degrees of ethoxylation.
Table 1: General Physicochemical Properties of Octylphenol Ethoxylates (OP-n) [2][3]
| Product Name | Average Ethylene Oxide Units (n) | Appearance (25°C) | Cloud Point (°C, 1% aq.) | Hydroxyl Value (mgKOH/g) | HLB Value |
| OP-4 | 4 | Colorless to pale yellow oil | - | 147 ± 5 | 8.0 - 8.6 |
| OP-7 | 7 | Colorless to pale yellow oil | - | 110 ± 5 | 11.5 - 12.5 |
| OP-9 | 9 | Colorless to pale yellow oil | 60 - 65 | 93 ± 3 | 12.7 - 13.4 |
| OP-10 | 10 | Colorless to pale yellow oil | 68 - 78 | 87 ± 5 | 13.3 - 14.0 |
| OP-13 | 13 | Milky white to pale yellow paste | 87 - 92 | 72 ± 3 | ~14.0 |
| OP-15 | 15 | Milky white to pale yellow paste or solid | 94 - 99 | 65 ± 3 | ~15.0 |
| OP-20 | 20 | Milky white to pale yellow paste or solid | >100 | 52 ± 3 | ~16.0 |
| OP-30 | 30 | Milky white to pale yellow solid | >100 | 37 ± 3 | ~17.0 |
| OP-40 | 40 | Milky white to pale yellow solid | >100 | 31 ± 3 | ~18.0 |
| OP-50 | 50 | Milky white to pale yellow solid | >100 | 24 ± 2 | ~18.5 |
Table 2: Critical Micelle Concentration (CMC) of Triton™ X Series Surfactants [1][4]
| Surfactant | Average Ethylene Oxide Units (n) | CMC (mM) |
| Triton™ X-45 | 5 | - |
| Triton™ X-114 | 7-8 | 0.20 - 0.24 |
| Triton™ X-100 | 9-10 | 0.22 - 0.24 |
| Triton™ X-405 | 40 | - |
Experimental Protocols
The following protocols provide a general framework for the synthesis of octylphenol ethoxylates. These should be performed by trained personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines.
Synthesis of Octylphenol Polyoxyethylene Ether (OP-9)
This protocol is adapted from a patented preparation method and is suitable for the synthesis of an OPE with an average of 9 ethylene oxide units.[5]
Materials:
-
This compound (25 kg)
-
Ethylene oxide (45 kg)
-
Sodium methoxide (B1231860) (25 g) or Potassium hydroxide (B78521) (54 g) as catalyst
-
Phosphoric acid (0.8 kg) or Acetic acid (0.9 kg) for neutralization
-
Adsorbent (e.g., activated carbon or magnesium silicate)
-
High-pressure reaction vessel equipped with heating, cooling, stirring, and ports for vacuum and gas inlet/outlet.
Procedure:
-
Catalyst Addition and Dehydration:
-
Charge the reactor with this compound and the catalyst (sodium methoxide or potassium hydroxide).
-
Heat the mixture to 85-90°C with stirring until the contents are fully dissolved.
-
Increase the temperature to 105-110°C and apply a vacuum to dehydrate the mixture until the water content is ≤0.01%.
-
-
Ethoxylation Reaction:
-
After drying, slowly introduce ethylene oxide into the reactor.
-
Maintain the reaction temperature between 110°C and 140°C.
-
Control the pressure within the reactor in the range of -0.1 to 0.3 MPa.
-
Continue the addition of ethylene oxide until the calculated amount has been added.
-
-
Aging and Degassing:
-
Once the ethylene oxide addition is complete, allow the reaction to age for 1 hour at the reaction temperature to ensure complete conversion.
-
Following the aging period, degas the reactor under reduced pressure for 1 hour to remove any unreacted ethylene oxide.
-
-
Neutralization and Purification:
-
Cool the reactor contents and add the neutralizing agent (phosphoric acid or acetic acid) until the pH of a 1% aqueous solution of the product is between 6 and 7.
-
Add an adsorbent to the mixture and stir for 0.5 to 1 hour to decolorize the product.
-
Filter the mixture to remove the adsorbent and any precipitated salts.
-
Expected Outcome:
A colorless to pale yellow liquid, which is lighter than the yellow No. 2 standard solution.
Visualizations
Synthesis Pathway
The following diagram illustrates the general synthesis pathway for octylphenol ethoxylates.
Caption: General synthesis pathway of octylphenol ethoxylates.
Experimental Workflow
The diagram below outlines the key steps in the laboratory synthesis of octylphenol ethoxylates.
Caption: Experimental workflow for octylphenol ethoxylate synthesis.
Structure and HLB Relationship
This diagram illustrates the relationship between the degree of ethoxylation and the hydrophilic-lipophilic balance (HLB) of the resulting surfactant.
Caption: Relationship between ethoxylation and HLB.
Note on Image: The IMG tag in the DOT script is a placeholder. For actual rendering, a chemical structure image of an octylphenol ethoxylate would be required.
Safety Considerations
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All operations involving ethylene oxide must be conducted in a high-pressure reactor within a well-ventilated fume hood by experienced personnel.
-
The ethoxylation reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and continuous monitoring of temperature and pressure.
-
Basic catalysts like sodium methoxide and potassium hydroxide are corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application of 4-tert-octylphenol in Polymer Manufacturing: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-octylphenol (4-t-OP), a prominent alkylphenol, serves as a crucial building block in the synthesis of a variety of additives that enhance the performance and durability of polymers.[1] Its bulky tertiary octyl group imparts unique properties such as hydrophobicity, solubility in organic media, and steric hindrance, making it a valuable precursor for several key components in polymer formulations. The primary applications of 4-t-OP in polymer manufacturing are as a monomer for phenolic tackifier resins, an intermediate for antioxidants and UV stabilizers, and in the synthesis of nonionic surfactants for emulsion polymerization.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in these areas.
Key Applications and Performance Data
The versatility of this compound allows for its incorporation into a wide range of polymeric materials, including rubbers, plastics, adhesives, and coatings, to impart specific desired properties.
Tackifier Resins for Rubber and Adhesives
Phenol-formaldehyde (PF) resins derived from this compound are extensively used as tackifiers in the rubber industry, particularly in the manufacturing of tires.[2] These resins enhance the "green tack" of uncured rubber compounds, which is the ability of the layers to adhere to each other during the tire building process before vulcanization. The octyl group improves the compatibility of the resin with the rubber matrix.
Quantitative Data on Tackifier Performance
The following table summarizes the effect of a p-tert-octylphenol-formaldehyde resin on the adhesion properties of a Styrene-Butadiene Rubber (SBR) / Standard Malaysian Rubber (SMR L) blend.
| Resin Content (phr) | Viscosity (Pa.s) | Loop Tack (N) | 90° Peel Strength (N/mm) | 180° Peel Strength (N/mm) |
| 0 | 1.8 | 1.8 | 0.08 | 0.06 |
| 40 | 3.5 | 3.2 | 0.15 | 0.12 |
| 80 | 3.8 | 2.9 | 0.13 | 0.10 |
| 120 | 4.2 | 2.6 | 0.11 | 0.09 |
Source: Data synthesized from Poh, B. T., & Ong, L. N. (2007). Adhesion properties of styrene-butadiene rubber (SBR)/ Standard Malaysian Rubber (SMR L)-based adhesives in the presence of phenol (B47542) formaldehyde (B43269) resin. Express Polymer Letters, 1(10), 653-659.
Antioxidants
This compound serves as an intermediate in the synthesis of hindered phenolic antioxidants. These antioxidants protect polymers from degradation caused by oxidation during processing and end-use, thereby extending the material's lifespan. The bulky tert-octyl group provides steric hindrance to the phenolic hydroxyl group, which enhances its ability to scavenge free radicals.
Quantitative Data on Antioxidant Performance
The following table presents the Oxidative Induction Time (OIT) for polypropylene (B1209903) (PP) stabilized with different antioxidants, including a hindered phenolic antioxidant derived from a similar chemical structure to 4-t-OP derivatives.
| Antioxidant Type | Concentration (wt%) | Polymer Matrix | OIT at 210°C (minutes) |
| None | 0 | PP | < 1 |
| Hydroxytyrosol (B1673988) | 0.1 | PP | 25 |
| α-tocopherol | 0.1 | PP | 35 |
| Irganox 1076 (hindered phenolic) | 0.1 | PP | > 200 |
Source: Data synthesized from Peltzer, M., & Jiménez, A. (2009). Determination of oxidation parameters by DSC for polypropylene stabilized with hydroxytyrosol (3,4-dihydroxy-phenylethanol).
UV Stabilizers
Derivatives of this compound are used as intermediates for UV absorbers, which protect polymers like polycarbonate from degradation caused by ultraviolet radiation. UV exposure can lead to yellowing, loss of transparency, and embrittlement of the polymer.
Quantitative Data on UV Stabilization Performance
The following table shows the effect of UV aging on the light transmission of unstabilized polycarbonate. While specific data for 4-t-OP based stabilizers was not available in a tabular format, this illustrates the degradation that these additives are designed to prevent.
| UV Exposure Time (hours) | Light Transmission (%) |
| 0 | ~88 |
| 1000 | ~86 |
| 2000 | ~84 |
| 3000 | ~82 |
Source: Data synthesized from "EFFECTS OF UV ON POLYCARBONATE GLAZING", Durability of Building Materials and Components 8. (1999).
Nonionic Surfactants in Emulsion Polymerization
This compound is a precursor for the synthesis of octylphenol (B599344) ethoxylates, which are nonionic surfactants used as emulsifiers in emulsion polymerization to produce latexes for paints, adhesives, and coatings. These surfactants influence particle size, stability, and the final properties of the latex.
Experimental Protocols
Protocol 1: Synthesis of a Novolac-type this compound Formaldehyde Resin
This protocol describes the acid-catalyzed synthesis of a novolac-type tackifier resin.
Materials:
-
This compound (purity >98%)
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid dihydrate (catalyst)
-
Toluene (B28343) (solvent)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Distilled water
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Vacuum source
Procedure:
-
Reaction Setup: In the four-necked flask, combine this compound and toluene. Begin stirring to dissolve the phenol.
-
Catalyst Addition: Add oxalic acid dihydrate to the mixture.
-
Formaldehyde Addition: Heat the mixture to 85-90°C. Slowly add the formaldehyde solution via the dropping funnel over a period of 60-90 minutes, maintaining the reaction temperature.
-
Condensation: After the addition is complete, continue to heat the mixture under reflux for 2-3 hours.
-
Dehydration: Switch to a distillation setup and gradually increase the temperature to 140-150°C to remove water and unreacted formaldehyde.
-
Neutralization and Washing: Cool the reaction mixture to 90°C. Neutralize the catalyst with a sodium hydroxide solution. Wash the resin solution with hot distilled water multiple times until the aqueous layer is neutral.
-
Solvent Removal: Remove the toluene under reduced pressure to obtain the final resin.
Workflow for the synthesis of a novolac-type this compound formaldehyde resin.
Protocol 2: Evaluation of Tackiness of a Rubber Compound
This protocol outlines a method for evaluating the tack of an uncured rubber compound containing a this compound-based tackifier resin.
Materials:
-
Uncured rubber compound containing the tackifier resin
-
Mylar film
Equipment:
-
Two-roll mill for compounding
-
Compression molding press
-
Tensile testing machine with a T-peel test fixture (compliant with ASTM D1876)
-
Cutting die to prepare specimens
Procedure:
-
Compounding: Prepare the rubber compound by mixing the base elastomer, fillers, processing aids, and the 4-t-OP tackifier resin on a two-roll mill according to a specified formulation.
-
Specimen Preparation: a. Press the uncured rubber compound into sheets of a defined thickness (e.g., 2 mm) between two sheets of Mylar film using a compression molding press at a temperature that does not initiate vulcanization. b. Cut the sheets into strips of standard dimensions (e.g., 25 mm x 150 mm).
-
Bonding: a. Remove the Mylar film from one side of two rubber strips. b. Press the two freshly exposed rubber surfaces together under a defined pressure for a specific contact time.
-
Tack Measurement (T-Peel Test): a. Mount the unbonded ends of the laminated sample into the grips of the tensile testing machine, forming a "T" shape. b. Separate the two rubber strips at a constant rate of speed (e.g., 254 mm/min). c. Record the force required to peel the strips apart. The average force over a defined peel distance is reported as the tack strength.
Workflow for the evaluation of rubber tackiness.
Protocol 3: Determination of Oxidative Induction Time (OIT)
This protocol describes the determination of the oxidative stability of a polymer stabilized with a this compound-derived antioxidant using Differential Scanning Calorimetry (DSC), following the principles of ISO 11357-6.
Materials:
-
Polymer sample containing the antioxidant
-
Reference material (e.g., empty aluminum pan)
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucibles
-
Nitrogen and Oxygen gas supplies
Procedure:
-
Sample Preparation: Weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum crucible.
-
Instrument Setup: Place the sample crucible and a reference crucible into the DSC cell.
-
Isothermal OIT Measurement: a. Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere at a defined heating rate (e.g., 20°C/min). b. Once the temperature has stabilized, hold isothermally for a short period (e.g., 3-5 minutes) under nitrogen. c. Switch the purge gas from nitrogen to oxygen at the same flow rate. d. Continue to hold at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed.
-
Data Analysis: The Oxidative Induction Time (OIT) is the time elapsed from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak.
References
Protocol for Assessing the Estrogenic Effects of 4-tert-Octylphenol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-octylphenol (OP) is an alkylphenol that has been identified as an endocrine-disrupting chemical (EDC) due to its ability to mimic the effects of endogenous estrogens. Its widespread use in industrial applications and consumer products has led to concerns about its potential impact on human and wildlife health. Accurate and reliable assessment of the estrogenic activity of OP is crucial for regulatory purposes and for understanding its mechanism of action. This document provides a detailed protocol for assessing the estrogenic effects of this compound, incorporating both in vitro and in vivo methodologies. The protocols are based on established assays, including those recognized by the Organisation for Economic Co-operation and Development (OECD).
Overview of Assessment Strategy
A tiered approach is recommended to comprehensively evaluate the estrogenic potential of this compound. This strategy begins with in vitro assays to determine the mechanism of action and relative potency, followed by in vivo confirmation of estrogenic effects in a whole-organism model.
Data Presentation: Quantitative Assessment of this compound's Estrogenic Activity
The following tables summarize quantitative data on the estrogenic activity of this compound from various assays.
Table 1: In Vitro Estrogenic Activity of this compound
| Assay Type | Endpoint | Cell Line/System | Result | Reference |
| Estrogen Receptor Binding | Ki | Human ERα | 0.05 - 65 µM | [1][2] |
| Estrogen Receptor Binding | Ki | Rat ER | 0.05 - 65 µM | [3] |
| Progesterone Receptor Binding | Ki | Rat PR | 1.2 - 3.8 µM | [1][2] |
| ER Transcriptional Activation | EC50 | LLC-MK2 cells (hERα) | ~1 µM | |
| MCF-7 Cell Proliferation (E-SCREEN) | Proliferative Effect | MCF-7 cells | Observed |
Table 2: In Vivo Estrogenic Activity of this compound
| Assay Type | Species | Dosing Route | Effective Dose Range | Endpoint | Reference |
| Uterotrophic Assay | Immature Rat | Oral Gavage | 50 - 200 mg/kg/day | Significant increase in uterine weight | |
| Uterotrophic Assay | Immature Rat | Subcutaneous Injection | 200 - 400 mg/kg | Significant increase in uterine weight | |
| Vaginal Opening | Immature Rat | Oral Gavage | Up to 400 mg/kg | No advancement of vaginal opening | |
| Estrous Cyclicity | Adult Rat | Oral Gavage | 200 mg/kg | Reduced number of 4-5 day cycles |
Experimental Protocols
In Vitro Assays
This assay determines the ability of this compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Materials:
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα)
-
[³H]-17β-estradiol
-
This compound
-
17β-estradiol (for standard curve)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite (B223615) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled 17β-estradiol.
-
In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Add hydroxyapatite slurry to separate receptor-bound from free radioligand.
-
Wash the hydroxyapatite pellet to remove unbound radioligand.
-
Elute the bound radioligand and quantify using liquid scintillation counting.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
This assay measures the ability of this compound to bind to and activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Materials:
-
A suitable cell line stably or transiently transfected with an estrogen receptor (e.g., hERα) and an estrogen-responsive reporter plasmid (e.g., ERE-luciferase). Examples include MCF-7, T47D, or HeLa cells.
-
Cell culture medium, free of phenol (B47542) red and stripped of endogenous estrogens (e.g., using dextran-coated charcoal-stripped fetal bovine serum).
-
This compound
-
17β-estradiol (positive control)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Plate the cells in multi-well plates and allow them to attach.
-
Replace the growth medium with estrogen-free medium.
-
Expose the cells to a range of concentrations of this compound, 17β-estradiol, and a vehicle control for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Construct dose-response curves and determine the EC50 value (the concentration that produces 50% of the maximal response).
This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells (an estrogen-responsive stock, e.g., MCF-7 BUS).
-
Cell culture medium (estrogen-free).
-
This compound
-
17β-estradiol (positive control)
-
Vehicle control
-
Method for quantifying cell number (e.g., sulforhodamine B assay, direct cell counting).
Procedure:
-
Seed MCF-7 cells in multi-well plates.
-
After cell attachment, replace the medium with estrogen-free medium for a hormone-deprivation period (e.g., 72 hours) to synchronize cells and upregulate estrogen receptors.
-
Treat the cells with various concentrations of this compound, 17β-estradiol, and a vehicle control.
-
Incubate for a period sufficient to observe proliferation (e.g., 144 hours).
-
At the end of the incubation, quantify the cell number.
-
Calculate the proliferative effect relative to the vehicle control and determine the relative proliferative potency compared to 17β-estradiol.
In Vivo Assay
The uterotrophic bioassay is a standardized in vivo screening test for estrogenic activity, based on the increase in uterine weight in response to estrogenic compounds. The protocol described here is based on the OECD Test Guideline 440.
Animals:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), weaned at approximately 21 days of age.
Materials:
-
This compound
-
Positive control (e.g., ethynyl (B1212043) estradiol)
-
Vehicle (e.g., corn oil)
-
Animal caging and husbandry supplies
-
Analytical balance
Procedure:
-
Acclimatization: Acclimatize the animals for a few days upon arrival.
-
Dosing:
-
Randomly assign animals to treatment groups (at least 6 animals per group).
-
Administer this compound, the positive control, or the vehicle daily for three consecutive days. Dosing can be via oral gavage or subcutaneous injection.
-
Select dose levels to elicit a response without causing significant toxicity or distress.
-
-
Observations: Record clinical signs of toxicity and body weight daily.
-
Necropsy:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away adhering fat and connective tissue, and record the wet uterine weight.
-
The uterus may also be blotted to obtain a "blotted" weight.
-
-
Data Analysis:
-
Analyze uterine weights for statistically significant increases compared to the vehicle control group. A one-tailed statistical test is appropriate as the assay is designed to detect an increase in uterine weight.
-
Conclusion
The combination of in vitro and in vivo assays provides a robust framework for characterizing the estrogenic effects of this compound. In vitro assays offer mechanistic insights and high-throughput screening capabilities, while the in vivo uterotrophic bioassay confirms these effects in a whole-organism context, providing data that is crucial for risk assessment. The protocols and data presented here serve as a comprehensive guide for researchers investigating the endocrine-disrupting properties of this compound.
References
Application Note: Determination of 4-tert-Octylphenol in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-tert-octylphenol (4-t-OP) is an alkylphenol used in the production of polymers and as a component in surfactants.[1] Due to its potential endocrine-disrupting properties, there is a growing interest in monitoring human exposure to this compound.[1] This application note describes a sensitive and robust method for the quantitative determination of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol involves enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.
Principle
In the human body, this compound is primarily metabolized into glucuronide and sulfate (B86663) conjugates before excretion in urine.[1][2] To accurately quantify the total this compound exposure, a deconjugation step using β-glucuronidase/sulfatase is necessary to liberate the parent compound.[3] Following enzymatic hydrolysis, the urine sample is purified and concentrated using solid-phase extraction (SPE). The extracted analyte is then separated from other matrix components by liquid chromatography and detected with high selectivity and sensitivity by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Isotope-labeled internal standards are used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
¹³C₆-4-tert-octylphenol (internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia or E. coli K12
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Pooled human urine (for calibration standards and quality controls)
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen urine samples at room temperature and mix thoroughly. Transfer a 0.5 mL to 4 mL aliquot of the urine sample into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add an appropriate volume of the ¹³C₆-4-tert-octylphenol internal standard solution to each sample, quality control, and calibration standard.
-
Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer (or 2 mL of ammonium acetate buffer) and 10 µL of β-glucuronidase/sulfatase solution. Vortex the samples and incubate them overnight at 37°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Dry the cartridge thoroughly.
-
Elute the this compound with methanol or another suitable organic solvent.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase starting composition (e.g., 200 µL of methanol/water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of methanol or acetonitrile and water is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.3 - 2 µg/L | |
| Recovery | >85% | |
| Inter-day Variation | <15% | |
| Intra-day Variation | <15% |
Table 2: Example MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 205.2 | 133.1 |
| ¹³C₆-4-tert-Octylphenol | 211.2 | 139.1 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical process.
References
Application Notes and Protocols for the Synthesis of Octylphenol Ethoxylates from 4-tert-Octylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylphenol (B599344) ethoxylates (OPEs) are a significant class of non-ionic surfactants synthesized through the ethoxylation of 4-tert-octylphenol. Their amphiphilic nature, consisting of a hydrophobic octylphenol moiety and a hydrophilic polyethylene (B3416737) oxide chain, allows them to be effective emulsifiers, dispersants, and wetting agents.[1] The length of the polyethylene oxide chain can be tailored to achieve a desired hydrophilic-lipophilic balance (HLB), making OPEs versatile for a wide range of applications in detergents, paints, pesticides, and the textile industry.[2] A well-known example is Triton X-100, which has an average of 9.5 ethoxylate units and is widely used in biochemical applications for cell lysis and as a detergent.[3][4]
These application notes provide detailed protocols for the laboratory-scale synthesis of octylphenol ethoxylates, focusing on the base-catalyzed reaction of this compound with ethylene (B1197577) oxide. Included are procedures for purification and characterization of the resulting products.
Safety Precautions
Extreme caution must be exercised when handling the reactants.
-
This compound: This compound is corrosive and can cause serious eye damage. It may also be harmful if swallowed or in contact with skin.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.
-
Ethylene Oxide (EO): EO is a highly flammable, toxic, and carcinogenic gas. It is also highly reactive and can polymerize explosively. All work with ethylene oxide must be conducted in a specialized high-pressure reactor within a certified chemical fume hood by trained personnel. An emergency plan should be in place, and appropriate safety measures, such as a self-contained breathing apparatus, should be readily available.
-
Potassium Hydroxide (B78521) (KOH): KOH is a strong base and is corrosive. Handle with care, avoiding contact with skin and eyes.
Experimental Protocols
Synthesis of Octylphenol Ethoxylate (Average of 9.5 EO units)
This protocol is for the synthesis of an octylphenol ethoxylate with an average of 9.5 ethylene oxide units, analogous to Triton X-100. The reaction is a base-catalyzed polymerization.
Materials:
-
This compound (C₁₄H₂₂O, MW: 206.32 g/mol )
-
Ethylene Oxide (C₂H₄O, MW: 44.05 g/mol )
-
Potassium Hydroxide (KOH)
-
Nitrogen gas (high purity)
-
Phosphoric acid (for neutralization)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, gas inlet, sampling port, thermocouple, and pressure gauge.
-
Ethylene oxide gas cylinder with a pressure regulator and flow meter.
-
Heating mantle with temperature controller.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen gas to remove any air and moisture.
-
Charging the Reactor: Charge the reactor with this compound (1.0 mol, 206.32 g).
-
Catalyst Addition: Add potassium hydroxide (0.3-0.5% by weight of the final product, approximately 2-3 g) to the reactor.
-
Dehydration: Heat the mixture to 110-120°C under a gentle stream of nitrogen to remove any residual water.
-
Ethoxylation:
-
Seal the reactor and increase the temperature to 140-150°C.
-
Slowly introduce ethylene oxide gas into the reactor. The pressure should be maintained between 2.5 and 3.0 kg/cm ².
-
The reaction is highly exothermic; careful control of the ethylene oxide feed rate is crucial to maintain the desired temperature.
-
Continuously stir the reaction mixture.
-
For an average of 9.5 EO units, a total of 9.5 moles (418.5 g) of ethylene oxide per mole of this compound is required. The addition should be done portion-wise, and the consumption of ethylene oxide can be monitored by the pressure drop in the reactor.
-
-
Reaction Completion and Quenching:
-
After all the ethylene oxide has been added, maintain the temperature for an additional 1-2 hours to ensure complete reaction.
-
Cool the reactor to below 100°C.
-
Carefully neutralize the catalyst by adding a stoichiometric amount of phosphoric acid with stirring. This will precipitate the potassium phosphate (B84403) salt.
-
Purification of Octylphenol Ethoxylate
-
Filtration: Filter the crude product to remove the precipitated catalyst salts. A filter press or a similar filtration setup can be used.
-
Vacuum Stripping: To remove any unreacted volatile components, subject the filtered product to vacuum stripping at a temperature of 100-120°C.
Data Presentation
The properties of the synthesized octylphenol ethoxylates are highly dependent on the molar ratio of ethylene oxide to this compound. The following tables summarize the expected relationship between the degree of ethoxylation and key analytical parameters.
Table 1: Molar Ratio of Reactants vs. Product Characteristics
| Molar Ratio (EO : this compound) | Average Number of EO Units | Molecular Weight ( g/mol ) | Hydroxyl Value (mg KOH/g) | Cloud Point (°C, 1% aq. solution) |
| 5 : 1 | 5 | 426 | 131.7 | 25 |
| 7 : 1 | 7 | 514 | 109.1 | 63 |
| 9.5 : 1 | 9.5 | 624 | 90.0 | 90 |
| 12 : 1 | 12 | 734 | 76.4 | >100 |
Table 2: Typical Reaction Conditions for Varying Degrees of Ethoxylation
| Parameter | Low Ethoxylation (1-5 EO) | Medium Ethoxylation (6-10 EO) | High Ethoxylation (>10 EO) |
| Temperature (°C) | 120-140 | 140-160 | 150-180 |
| Pressure ( kg/cm ²) | 2.0-2.5 | 2.5-3.0 | 3.0-3.5 |
| Catalyst (KOH, wt%) | 0.2-0.3 | 0.3-0.5 | 0.4-0.6 |
| Reaction Time (hrs) | 2-4 | 4-6 | 6-8 |
Characterization Protocols
HPLC-MS for Oligomer Distribution
Principle: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used to separate and identify the different ethoxylate oligomers in the product mixture.
Instrumentation:
-
HPLC System: With a gradient pump and autosampler.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase:
-
A: 2 mM Ammonium (B1175870) acetate (B1210297) in water
-
B: 2 mM Ammonium acetate in acetonitrile
-
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized octylphenol ethoxylate in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
Start with 50% B, ramp to 100% B over 8 minutes, and hold for 3 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: ESI positive
-
Scan Range: m/z 200-1500
-
The ammonium adducts [M+NH4]+ of the ethoxylates will be observed.
-
Determination of Hydroxyl Value
Principle: The hydroxyl value is the number of milligrams of potassium hydroxide required to neutralize the acetic acid capable of combining by acetylation with one gram of the sample. It is an indicator of the free hydroxyl groups in the ethoxylate.
Procedure (ASTM D4252 or similar):
-
Accurately weigh a specified amount of the sample into a flask.
-
Add a known excess of acetic anhydride (B1165640) in pyridine.
-
Heat the mixture to acetylate the hydroxyl groups.
-
After cooling, add water to hydrolyze the excess acetic anhydride to acetic acid.
-
Titrate the resulting solution with a standardized solution of potassium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
A blank determination is performed under the same conditions.
-
The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.
Determination of Cloud Point
Principle: The cloud point is the temperature at which a 1% aqueous solution of the non-ionic surfactant becomes cloudy as it is heated. It is a measure of the surfactant's solubility in water.
Procedure (ASTM D2024):
-
Prepare a 1% (w/w) solution of the octylphenol ethoxylate in deionized water.
-
Place the solution in a test tube.
-
Gently heat the solution in a water bath while stirring with a thermometer.
-
Record the temperature at which the solution becomes cloudy.
-
Allow the solution to cool and record the temperature at which it becomes clear again.
-
The cloud point is the average of these two temperatures.
Visualizations
Caption: Workflow for the synthesis and characterization of octylphenol ethoxylates.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 4-tert-octylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 4-tert-octylphenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and solutions.
Issue 1: Poor recovery of this compound.
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized to obtain representative aliquots. For solid samples, consider increasing the extraction time or using a more vigorous extraction technique (e.g., sonication). For liquid samples, ensure proper mixing with the extraction solvent.[1] |
| Suboptimal pH | The pH of the sample can significantly affect the extraction efficiency of phenolic compounds like this compound. For liquid-liquid extraction (LLE), adjust the sample pH to be at least two units below the pKa of this compound to ensure it is in its neutral form, which is more soluble in organic solvents.[2] |
| Inefficient Solid-Phase Extraction (SPE) | The choice of SPE sorbent and the elution solvent are critical. For water samples, C18 or polymeric sorbents like Oasis HLB are commonly used.[3][4] Ensure the cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the elution solvent to ensure complete elution of the analyte. |
| Analyte Loss During Evaporation | If a solvent evaporation step is used to concentrate the sample, ensure it is done under a gentle stream of nitrogen and at a controlled temperature to prevent loss of the semi-volatile this compound.[5] |
Issue 2: Significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | Co-eluting matrix components are a primary cause of matrix effects. Enhance the cleanup step. For QuEChERS extracts, optimize the type and amount of dispersive SPE (d-SPE) sorbents. For fatty matrices, increase the amount of C18; for pigmented matrices, consider using graphitized carbon black (GCB). For complex biological samples, techniques like HybridSPE, which removes both proteins and phospholipids, can be effective. |
| Co-elution of Interferences | An interfering compound may be co-eluting with this compound. Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve separation. Utilizing a more efficient chromatography system, like UPLC, can provide better resolution and narrower peaks, reducing the likelihood of co-elution. |
| High Concentration of Matrix Components | If matrix effects are still significant after optimizing cleanup, dilute the final extract. This reduces the concentration of interfering compounds, though it may also decrease the analyte signal. |
| Inadequate Compensation for Matrix Effects | Use a suitable internal standard to compensate for signal variations. The ideal choice is a stable isotope-labeled (SIL) internal standard for this compound (e.g., ¹³C₆-4-tert-octylphenol), as it co-elutes and experiences similar matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but its ability to compensate may be less effective. Prepare matrix-matched calibration standards to quantify the analyte accurately in the presence of the matrix. |
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in chemical analysis?
A1: The matrix effect refers to the alteration of an analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix. In techniques like electrospray ionization mass spectrometry (ESI-MS), co-eluting matrix components can interfere with the ionization of the target analyte, leading to inaccurate quantification.
Q2: How can I quantify the matrix effect for my this compound analysis?
A2: The matrix effect can be quantified by comparing the signal response of an analyte in a pure solvent standard to its response in a post-extraction spiked matrix sample at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q3: What are the most common sample preparation techniques to overcome matrix effects for this compound?
A3: The most common techniques are:
-
Solid-Phase Extraction (SPE): Widely used for cleaning up environmental water samples. C18 and polymeric sorbents are effective at retaining this compound while allowing interfering substances to be washed away.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method for food matrices. It involves an extraction and partitioning step followed by a dispersive SPE (d-SPE) cleanup.
-
Liquid-Liquid Extraction (LLE): A classic technique that can be effective for separating this compound from interfering substances based on its solubility in immiscible solvents.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A SIL-IS is considered the gold standard for compensating for matrix effects because it has the same chemical properties and chromatographic retention time as the analyte. This means it will be affected by the matrix in the same way as the target analyte, allowing for accurate correction of any signal suppression or enhancement.
Q5: Can I use the standard addition method to overcome matrix effects?
A5: Yes, the standard addition method is a valid approach, especially for complex or unknown matrices. In this technique, known amounts of a standard are added to the sample, and the response is measured. This allows for quantification of the analyte in the presence of the matrix, but it can be more time-consuming than using an internal standard.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol is a general guideline based on established methods for the extraction of phenols from water.
-
Sample Preparation:
-
Acidify the water sample (e.g., 500 mL) to a pH ≤ 2 with a suitable acid (e.g., 6 N HCl).
-
If the sample contains residual chlorine, add sodium sulfite (B76179) to dechlorinate.
-
Spike the sample with an appropriate internal standard (e.g., ¹³C₆-4-tert-octylphenol).
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge sequentially with 6 mL of 2-propanol-MTBE (10:90, v/v), 6 mL of methanol (B129727), and 6 mL of water. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Pass the prepared water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
Wash the cartridge sequentially with 3 mL of a water/methanol mixture (70:30, v/v), 3 mL of water, and 3 mL of 2% ammonia (B1221849) in methanol (90:10, v/v, pH 11.5) to remove interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 3 mL portions of a suitable organic solvent, such as iso-propanol-MTBE (10:90, v/v).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 200 µL) of a solvent compatible with the analytical instrument (e.g., water/acetonitrile (B52724), 80:20, v/v).
-
Protocol 2: QuEChERS for this compound in Food Matrices
This protocol is a general guideline based on the QuEChERS methodology.
-
Sample Homogenization and Extraction:
-
Homogenize a representative portion of the food sample (e.g., 10 g). For dry samples, add a specified amount of water.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of phenolic compounds).
-
Shake vigorously for 1 minute.
-
-
Salting-Out Extraction:
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL d-SPE tube containing a sorbent mixture.
-
The sorbent mixture typically includes anhydrous MgSO₄ and a primary secondary amine (PSA) sorbent. For fatty matrices, C18 is added. For pigmented matrices, graphitized carbon black (GCB) may be used.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract, filter if necessary, and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following tables summarize performance data for different analytical methods for this compound in various matrices.
Table 1: Performance of SPE-GC-MS for this compound in Water Samples
| Parameter | Value | Reference |
| Recovery | 84.67% - 109.7% | |
| RSD | 6.24% - 12.96% | |
| LOD | 0.06 ng/mL |
Table 2: Performance of LC-MS/MS for this compound in Biological and Environmental Samples
| Matrix | Recovery (%) | RSD (%) | LOQ | Reference |
| Indoor Air | 87.0% - 101.9% | 0.2% - 4.6% | 0.1 ng/m³ | |
| Urine | 92% - 116% | 3.2% - 22.5% | 2 µg/L | |
| Serum (HybridSPE) | 100.0% - 110.1% (for similar compounds) | 8.54% - 15.4% | 0.17 - 0.30 ng/mL (for similar compounds) | |
| Environmental Water | 80.1% - 110.2% | < 20.0% | 0.1 - 20.0 ng/L |
Table 3: Performance of QuEChERS-based Methods for Octylphenols in Food Matrices
| Analyte | Food Matrix | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| This compound | Milk | 80-108 | < 7.6 | 6-40 ng/kg | - | |
| This compound | Herring | >80 | < 15 | - | - |
Visualizations
Caption: Workflow for SPE of this compound from water samples.
Caption: Workflow for QuEChERS method for this compound in food.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of this compound in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 4-tert-octylphenol Degradation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 4-tert-octylphenol (4-t-OP) degradation experiments.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during various degradation processes in a question-and-answer format.
Photocatalytic Degradation (e.g., using TiO₂, Ag₂CO₃)
Question: My photocatalytic degradation efficiency for 4-t-OP is lower than expected. What are the potential causes and how can I optimize the process?
Answer: Low degradation efficiency in photocatalysis can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Dosage: Both insufficient and excessive catalyst amounts can hinder the reaction. An optimal catalyst concentration is crucial. Increasing the catalyst dosage generally enhances degradation up to a certain point by providing more active sites.[1][2] However, an excessive amount can lead to particle agglomeration and increased turbidity, which reduces light penetration.[1] For TiO₂ P25, degradation rates increase with catalyst amounts up to a certain level, after which the effect may plateau.[2] For Ag₂CO₃, complete degradation of a similar compound (4-tert-butylphenol) was achieved at 200 mg/L, with no significant improvement at 300 mg/L.[1]
-
Irradiation Intensity: The reaction rate is highly dependent on light intensity. Ensure your light source provides sufficient energy at the correct wavelength (e.g., UV light at 365 nm for TiO₂) to activate the photocatalyst.[2] Increasing irradiation intensity can significantly shorten the time required for complete degradation.[2]
-
pH of the Solution: The pH of the reaction mixture affects the surface charge of the photocatalyst and the chemical form of 4-t-OP. The optimal pH for photodegradation promoted by Fe(III) is 3.5.[3] For other systems, the optimal pH may vary and should be determined experimentally.
-
Initial 4-t-OP Concentration: High initial concentrations of 4-t-OP can saturate the catalyst surface, leading to a decrease in the degradation rate.[3][4] It is often observed that lower initial pollutant concentrations lead to higher degradation efficiency within a given timeframe.[3]
-
Presence of Interfering Substances: Components in the water matrix can act as scavengers for reactive oxygen species (ROS), reducing degradation efficiency. For example, bicarbonate (HCO₃⁻) and nitrate (B79036) (NO₃⁻) ions can have an inhibitory effect on certain photocatalytic systems.[1][5] Conversely, some ions like chloride (Cl⁻) at low concentrations or carbonate (CO₃²⁻) may enhance the process.[1] Humic acid can also either promote or hinder degradation depending on its concentration.[5]
Question: I'm observing degradation of 4-t-OP, but the Total Organic Carbon (TOC) removal is very low. Why is this happening?
Answer: This indicates incomplete mineralization. The 4-t-OP molecule is being transformed into intermediate byproducts, but these intermediates are not being fully degraded to CO₂, H₂O, and mineral acids.[6] Advanced oxidation processes often generate a series of byproducts, such as 4-tert-octyl catechol, before complete mineralization.[3] To improve TOC removal, you can try:
-
Prolonging Irradiation Time: Allow more time for the breakdown of stable intermediates.[3]
-
Adding Oxidants: The addition of co-oxidants like potassium peroxydisulfate (B1198043) (K₂S₂O₈) can remarkably accelerate both the degradation of the parent compound and the reduction of TOC.[6]
-
Optimizing pH: Adjusting the pH can influence the stability and reactivity of intermediate compounds.
Advanced Oxidation Processes (AOPs) - Fenton & Ozonation
Question: My Fenton reaction is not efficiently degrading 4-t-OP. What should I check?
Answer: The efficiency of the Fenton process is highly sensitive to several key parameters:
-
pH Level: The Fenton reaction works optimally in a narrow acidic pH range, typically around pH 3-4. At higher pH, iron precipitates as ferric hydroxide, reducing the availability of Fe²⁺ to catalyze the decomposition of H₂O₂ into hydroxyl radicals.
-
H₂O₂ and Fe²⁺ Concentrations: The ratio of H₂O₂ to Fe²⁺ is critical. An excess of either reagent can be detrimental. Excess H₂O₂ can scavenge hydroxyl radicals, while excess Fe²⁺ can also react with the radicals. Optimization of these concentrations is essential for maximizing degradation.[7]
-
Temperature: Increasing the reaction temperature can enhance the degradation rate, although this needs to be balanced with energy costs.[7]
-
Radical Scavengers: The presence of certain ions or organic matter in your sample can consume the generated hydroxyl radicals, reducing the efficiency of 4-t-OP degradation.
Question: Ozonation is not completely removing 4-t-OP from my aqueous solution. How can I improve the results?
Answer: Several factors influence the effectiveness of ozonation:
-
pH: The degradation pathway of ozone is pH-dependent. At acidic pH, the direct reaction of molecular ozone dominates. As pH increases into alkaline conditions, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals (an indirect reaction pathway), which can significantly increase the degradation rate of many organic compounds.[8][9]
-
Ozone Dosage: Ensure the supplied ozone concentration is sufficient for the initial 4-t-OP concentration. The stoichiometric ratio is approximately 1.3 moles of ozone per mole of 4-t-OP for the direct reaction.[8]
-
Catalysts: The use of catalysts (catalytic ozonation) can enhance the generation of hydroxyl radicals, thereby increasing the degradation efficiency.[9][10]
Biodegradation
Question: The biodegradation rate of 4-t-OP in my experiment is very slow. What factors could be limiting the process?
Answer: The microbial degradation of 4-t-OP, a compound known for its resistance to biodegradation, is often a slow process influenced by multiple factors.[3]
-
Aerobic vs. Anaerobic Conditions: Aerobic degradation of 4-t-OP is typically much faster and more efficient than anaerobic degradation.[4] The presence of oxygen is crucial for many microbial metabolic pathways that break down aromatic compounds.
-
Optimal pH: Microorganisms have an optimal pH range for activity. For 4-t-OP degradation in granular sludge, the optimal pH was found to be 9 under aerobic conditions and 7 under anaerobic conditions.[4]
-
Initial 4-t-OP Concentration: High concentrations of 4-t-OP can be toxic to the microbial consortium, inhibiting their metabolic activity and slowing the degradation rate.[4]
-
Presence of Co-substrates: The addition of a more easily degradable carbon source, such as yeast extract or phenol (B47542), can enhance the degradation of 4-t-OP.[4] This phenomenon, known as co-metabolism, can stimulate the production of necessary enzymes.
-
Microbial Community: The specific strains of bacteria or fungi present are critical. Not all microorganisms can degrade 4-t-OP. Strains like Sphingobium fuliginis have been shown to utilize alkylphenols as a carbon source.[11] Bioaugmentation with specialized strains could be a viable strategy.
Section 2: Data Presentation
Table 1: Comparison of Selected 4-t-OP Degradation Methods
| Degradation Method | Key Conditions | Degradation Efficiency (%) | TOC Removal (%) | Time |
| Photolysis (Fe(III)-promoted) | [4-t-OP] = 2.4x10⁻⁵ M; [Fe(III)] = 1.2x10⁻³ M; pH = 3.5; UV (λ=365nm) | 100% | ~70% | 45 min (for 4-t-OP); 50 h (for TOC)[3] |
| Photocatalysis (TiO₂) | Recirculating packed bed reactor; Flow = 28.5 ml/min | 83.2% | 39.3% | 6 h[6] |
| Photocatalysis (UV/TiO₂/S₂O₈²⁻) | [K₂S₂O₈] = 2x10⁻² M | 100% | 65.4% | 2 h[6] |
| Photocatalysis (TiO₂ Film) | Spiral photoreactor, single layer TiO₂ film | 91.2% | 28.3% | 45 min[12] |
| Biodegradation (Aerobic) | Granular sludge; Optimal pH 9 | Rate much higher than anaerobic | Not specified | Not specified[4] |
| Biodegradation (Anaerobic) | Granular sludge; Optimal pH 7 | Rate much lower than aerobic | Not specified | Not specified[4] |
| Ozonation | pH 7-9 | Rate increases with pH | Not specified | Not specified[8] |
Table 2: Factors Influencing Photocatalytic Degradation of 4-tert-Alkylphenols
| Parameter | Condition | Effect on Degradation | Reference |
| Catalyst Dosage (Ag₂CO₃) | 100 mg/L → 300 mg/L | Increased from 41.6% to 100% | [1] |
| Initial Concentration (4-t-OP) | Lower initial concentration | Increased photodegradation efficiency | [3] |
| pH (Fe(III)-promoted) | Varied from 2.5 to 5.5 | Optimal degradation at pH 3.5 | [3] |
| Additives (K₂S₂O₈) | 4x10⁻³ to 2x10⁻² M | Remarkable acceleration of degradation | [6] |
| Water Matrix Ions (HCO₃⁻, NO₃⁻) | 100-300 mg/L | Inhibition of degradation | [1] |
| Water Matrix Ions (CO₃²⁻) | 100-300 mg/L | Promotion of degradation | [1] |
Section 3: Experimental Protocols
Protocol 1: General Photocatalytic Degradation using a Slurry Reactor
This protocol is a generalized procedure based on common practices for degrading 4-tert-butylphenol, a structurally similar compound.[1][13]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) due to its low water solubility.[14]
-
Prepare the aqueous working solution of 4-t-OP at the desired initial concentration (e.g., 5 ppm).
-
-
Reactor Setup:
-
Use a batch photoreactor (e.g., 50 mL capacity) equipped with a magnetic stirrer.
-
The irradiation source (e.g., a solar simulator with AM1.5G filter or a UV lamp at 365 nm) should be positioned to provide uniform light to the solution.
-
-
Experimental Procedure:
-
Add a specific volume of the 4-t-OP aqueous solution to the reactor.
-
Add the desired amount of photocatalyst (e.g., 200 mg/L of TiO₂ or Ag₂CO₃).[1]
-
Stir the suspension in the dark for a period (e.g., 30-90 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst and 4-t-OP.[1][13]
-
Turn on the irradiation source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
-
Sample Analysis:
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles.[13]
-
Analyze the filtrate for the remaining concentration of 4-t-OP using High-Performance Liquid Chromatography (HPLC).[3][13]
-
Analyze for Total Organic Carbon (TOC) to determine the extent of mineralization.[3][6]
-
Protocol 2: Biodegradation using Granular Sludge
This protocol is based on the methodology for studying the effects of various factors on 4-t-OP degradation in sludge.[4]
-
Materials:
-
Aerobic and anaerobic granular sludge.
-
Basal medium containing essential nutrients.
-
Stock solution of 4-t-OP.
-
-
Reactor Setup:
-
Use serum bottles or similar batch reactors.
-
For anaerobic conditions, purge the headspace with an inert gas (e.g., N₂) to remove oxygen.
-
-
Experimental Procedure:
-
Add a specific amount of granular sludge and basal medium to each reactor.
-
Spike the reactors with 4-t-OP to achieve the desired initial concentration.
-
To study pH effects: Adjust the pH of different reactors to a range of values (e.g., pH 5-10 for aerobic, pH 5-8 for anaerobic) using appropriate buffers.
-
To study concentration effects: Set up reactors with varying initial concentrations of 4-t-OP.
-
To study co-substrate effects: Add potential co-substrates like yeast extract or phenol to a set of reactors.
-
Incubate the reactors at a constant temperature with shaking.
-
-
Sample Analysis:
-
Periodically collect aqueous samples from the reactors.
-
Centrifuge or filter the samples to remove sludge particles.
-
Extract the supernatant with a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Analyze the extract for 4-t-OP concentration using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
-
Section 4: Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for degradation experiments.
Caption: Key steps in photocatalytic degradation of 4-t-OP.
Caption: Factors that positively and negatively affect biodegradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of octylphenol and nonylphenol by ozone - part I: direct reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gjesm.net [gjesm.net]
- 10. Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocatalytic degradation of this compound in a spiral photoreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. epe.pwr.edu.pl [epe.pwr.edu.pl]
Technical Support Center: Optimization of SPE for 4-tert-octylphenol in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid-Phase Extraction (SPE) of 4-tert-octylphenol (OP) in complex matrices. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of this compound, offering potential causes and solutions to improve analyte recovery and data quality.
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Inappropriate Sorbent Selection: The sorbent's polarity may not be suitable for retaining the nonpolar this compound.[1][2] | Use a reversed-phase sorbent. C18 is a commonly used and effective sorbent for the hydrophobic retention of this compound.[2][3][4] For urine samples, Oasis HLB is also a suitable option. |
| Improper Cartridge Conditioning: The sorbent bed may not be adequately wetted, leading to poor analyte retention. | Ensure proper conditioning. Condition the cartridge with methanol (B129727) or isopropanol (B130326) to wet the entire sorbent bed, followed by an equilibration step with a solvent similar in composition to the sample matrix. | |
| Sample Solvent Too Strong: A high percentage of organic solvent in the sample can prevent the analyte from binding to the sorbent. | Dilute the sample. Reduce the organic solvent content of the sample by diluting it with a weaker, more polar solvent like water. | |
| Wash Solvent Too Strong: An aggressive wash solvent can prematurely elute the analyte along with interferences. | Optimize the wash step. Use a weaker wash solvent, for instance, by decreasing the percentage of organic solvent. The goal is to remove interferences without eluting the this compound. | |
| Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in sufficient volume to completely desorb the analyte from the sorbent. | Optimize the elution step. Increase the volume or the strength of the elution solvent (e.g., increase the organic solvent percentage). Methanol, acetone (B3395972), and mixtures thereof are commonly used for elution. | |
| High Flow Rate: A fast flow rate during sample loading or elution can reduce the interaction time between the analyte and the sorbent. | Control the flow rate. A typical flow rate of approximately 1-2 mL/min for sample loading is recommended to ensure sufficient interaction time. | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in the sample preparation method can lead to inconsistent results. | Standardize the protocol. Follow a consistent and well-documented sample preparation procedure. |
| Cartridge Bed Drying Out: If the sorbent bed dries out before sample loading, it can lead to inconsistent wetting and analyte retention. | Do not let the cartridge dry. After conditioning and equilibration, ensure the sorbent bed remains wetted until the sample is loaded. | |
| Matrix Effects | Co-elution of Interfering Compounds: Components of the sample matrix can be co-extracted with the analyte, leading to ion suppression or enhancement in the analytical instrument. | Optimize the wash step. A more effective wash step can remove interfering matrix components before eluting the analyte. |
| Use of a more selective sorbent. Depending on the matrix, a different sorbent might offer better selectivity and reduce the co-extraction of interferences. | ||
| Employ matrix-matched calibration standards. Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects. | ||
| Use an internal standard. An isotopically labeled internal standard that behaves similarly to the analyte can help to correct for matrix effects and variations in recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound?
A1: As this compound is a nonpolar compound, a reversed-phase sorbent is the most appropriate choice. C18 (octadecyl) is a widely used and effective sorbent for retaining hydrophobic compounds like this compound from various matrices, including water and biological samples. Polymeric sorbents like Oasis HLB have also been shown to be effective, particularly for water and urine samples.
Q2: How can I avoid low recovery of this compound during SPE?
A2: Low recovery is a common issue that can be addressed by optimizing several parameters:
-
Sorbent Choice: Ensure you are using a reversed-phase sorbent like C18.
-
Conditioning: Properly condition the SPE cartridge with methanol followed by water to activate the sorbent.
-
Sample Loading: Load the sample at a slow and steady flow rate (e.g., 1-2 mL/min) to allow for sufficient interaction between the analyte and the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound. This often involves a mixture of water and a small percentage of organic solvent.
-
Elution: Use a sufficiently strong organic solvent (e.g., methanol, acetone, or a mixture) and an adequate volume to ensure complete elution of the analyte from the sorbent.
Q3: What are matrix effects and how can I minimize them for this compound analysis?
A3: Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification. To minimize matrix effects:
-
Improve Sample Cleanup: Optimize the SPE wash step to remove as many interfering compounds as possible.
-
Use a Selective Sorbent: A more selective sorbent may reduce the co-extraction of matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that has been subjected to the same extraction procedure as your unknown samples.
-
Internal Standards: The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects.
Q4: What are typical elution solvents for this compound from a C18 cartridge?
A4: Methanol and acetone are effective elution solvents for this compound from C18 cartridges. A mixture of methanol and acetone (e.g., 1:1, v/v) has also been successfully used. For soil samples, a mixture of methanol and dichloromethane (B109758) has been used for elution.
Experimental Protocols
SPE Protocol for this compound in Water Samples
This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load 200 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 15-30 minutes until the sorbent is visibly dry.
-
-
Elution:
-
Elute the this compound with 10 mL of methanol and acetone (1:1, v/v).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.
-
SPE Protocol for this compound in Soil/Sediment Samples
This protocol involves a solvent extraction followed by SPE cleanup.
-
Solvent Extraction:
-
Weigh 1.0 g of the homogenized soil sample into a glass centrifuge tube.
-
Add 15 mL of methanol to the tube.
-
Place the tube in a sonic bath for 30 minutes to extract the analytes.
-
Centrifuge the sample and collect the supernatant.
-
-
SPE Cleanup:
-
Dilute the methanol extract with water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with a methanol/water solution (e.g., 40:60 v/v) to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analyte with a suitable solvent such as a methanol/dichloromethane solution.
-
The eluate can then be concentrated and prepared for analysis.
-
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low analyte recovery in SPE.
References
minimizing background contamination in 4-tert-octylphenol analysis
Welcome to the technical support center for the analysis of 4-tert-octylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background contamination in this compound analysis?
A1: Background contamination in this compound (OP) analysis is a significant challenge due to its widespread use in industrial and consumer products. Common sources within a laboratory setting include:
-
Laboratory Air and Dust: OP and related alkylphenols can be present in indoor air and dust, settling on surfaces and contaminating samples.[1]
-
Plasticware: Many plastics can leach OP and other alkylphenols. This includes pipette tips, sample vials, centrifuge tubes, and plastic containers.[2][3][4] It is strongly recommended to avoid plastic materials in all steps of the analysis.[2]
-
Solvents and Reagents: HPLC-grade solvents, water, and various reagents can contain trace amounts of OP. It is crucial to test all chemicals prior to use.
-
Laboratory Equipment: Components of analytical instruments, such as tubing, fittings, and seals within LC systems, can be a source of background OP. Deterioration of precolumns or analytical columns can also lead to contamination.
-
Glassware and Cleaning Procedures: Improperly cleaned glassware or the use of detergents that contain alkylphenol ethoxylates can introduce significant contamination.
-
Sample Collection and Handling: Contamination can be introduced during sample collection, storage, and preparation if appropriate precautions are not taken.
Q2: How can I minimize background contamination from laboratory plastics?
A2: The most effective strategy is to eliminate the use of plastic materials wherever possible. Opt for glassware for all sample collection, preparation, and storage needs. If the use of plastic is unavoidable, it is essential to perform blank tests to ensure that the specific plasticware does not leach this compound under your experimental conditions.
Q3: What is the best way to clean glassware for trace-level OP analysis?
A3: A meticulous glassware cleaning protocol is critical. Here is a recommended multi-step procedure:
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove the bulk of any residues.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. It is crucial to use detergents that are known to be free of alkylphenols.
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all traces of detergent.
-
Acid Rinse: For removing acid-soluble residues, soak or rinse with a 10% hydrochloric acid solution. For trace metal analysis, a 20% nitric acid solution can be used, but this glassware should be dedicated to that purpose.
-
Deionized Water Rinse: Rinse multiple times (at least three to four) with distilled deionized water.
-
Solvent Rinse: For organic analyses, a final rinse with a high-purity solvent like methanol (B129727) or acetone (B3395972) can help remove any remaining organic contaminants.
-
Drying: Allow glassware to air dry on a clean rack or in a drying oven at a temperature not exceeding 110°C. Avoid using paper towels to prevent fiber contamination.
Q4: How should I prepare and handle analytical blanks?
A4: Analytical blanks are essential for assessing and correcting for background contamination.
-
Reagent Blanks: These should be prepared using all the solvents and reagents used for sample preparation and run with each analytical batch to assess contamination from these sources. It is recommended to analyze at least three reagent blanks per run.
-
Field Reagent Blanks (FRB): An FRB is a sample of analyte-free water or solvent taken to the sampling site and exposed to the same conditions as the field samples. This helps to identify contamination that may occur during sample collection and transport.
-
Procedural Blanks: These are blanks that are taken through the entire analytical procedure, from extraction to analysis, to account for contamination from all steps.
-
System Blanks: Injecting the mobile phase or a pure solvent can help identify contamination originating from the analytical system itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in reagent blanks | Contaminated solvents or reagents. | Test each batch of solvents and reagents before use. If a source is identified, replace it with a higher purity grade or a different lot. |
| Leaching from plasticware (e.g., pipette tips, vials). | Switch to glassware for all sample handling and storage. If plastics must be used, pre-rinse them with a suitable solvent and test for leaching. | |
| Contamination from laboratory air. | Prepare samples and blanks in a clean environment, such as a laminar flow hood. Keep sample containers covered as much as possible. | |
| Inconsistent blank levels | Intermittent contamination from the analytical system. | Flush the LC system, including the autosampler and injection port, with a strong solvent like acetone. Consider installing a delay column to separate system contamination from the analyte peak. |
| Carryover from a previous high-concentration sample. | Inject several blank samples after a high-concentration sample to ensure the system is clean. Optimize the autosampler wash procedure. | |
| Analyte peak detected in solvent blanks | Contamination of the mobile phase. | Use dedicated, pre-cleaned solvent bottles for your LC-MS. Avoid filtering mobile phase solvents in the lab to reduce the risk of introducing contaminants. |
| Contamination from the LC system components. | A delay column installed before the injector can help to chromatographically separate system-derived contamination from the injected sample peak. | |
| Poor reproducibility at low concentrations | Background contamination is close to the limit of quantitation. | Implement all recommended contamination control measures to lower the background level. A consistent blank value below 1 µg/L is often necessary for reliable low-level quantification. |
| Adsorption of the analyte to active sites in the system. | Condition the analytical column and system by injecting a mid-level standard before running low-concentration samples. |
Quantitative Data Summary
Table 1: Target Blank and Quantitation Levels for this compound Analysis
| Parameter | Target Value | Source |
| Reagent Blank Value | < 1 µg/L | |
| Limit of Quantitation (LOQ) in Urine | 2 µg/L | |
| Laboratory Reagent Blank (LRB) for EPA Method 559 | ≤ 1/3 of the Minimum Reporting Level (MRL) |
Experimental Protocols
Protocol 1: General Glassware Cleaning for Trace Organic Analysis
-
Pre-rinse: Immediately after use, rinse glassware three times with tap water.
-
Wash: Submerge and scrub glassware with a laboratory-grade, phosphate-free detergent solution (e.g., 0.1-1% Alconox in hot tap water).
-
Tap Water Rinse: Rinse six times by filling the container with warm tap water and emptying it completely.
-
Deionized Water Rinse: Rinse six times with high-purity deionized water (>18 MΩ).
-
Solvent Rinse (in a fume hood): Rinse three times with methanol, followed by three rinses with acetone. Dispose of solvent waste appropriately.
-
Drying: Allow to air dry on a clean rack or in a drying oven. Loosely cover openings with hexane-rinsed aluminum foil.
Protocol 2: Sample Preparation for this compound in Water by SPE-LC/MS/MS (Conceptual)
This is a generalized workflow based on common practices. Specific parameters should be optimized for your matrix and instrumentation.
-
Sample Collection: Collect samples in pre-cleaned glass containers.
-
Spiking: Add an appropriate internal standard (e.g., ¹³C₆-labeled this compound) to all samples, blanks, and calibration standards.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with a weak solvent mixture to remove interferences.
-
Elute the this compound with a suitable solvent like methanol or acetonitrile.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of mobile phase.
-
Analysis: Analyze by LC-MS/MS.
Visualizations
Caption: Common sources of background contamination in this compound analysis.
Caption: A logical workflow for troubleshooting and mitigating background contamination.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. researchgate.net [researchgate.net]
- 3. The fate of bisphenol A, this compound and 4-nonylphenol leached from plastic debris into marine water--experimental studies on biodegradation and sorption on suspended particulate matter and nano-TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-tert-octylphenol by HPLC
Welcome to the technical support center for the analysis of 4-tert-octylphenol (4-t-OP) using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and robustness of their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, providing step-by-step solutions to enhance method sensitivity and performance.
Question: Why am I observing poor peak shape (e.g., peak tailing or fronting) for my this compound standard?
Answer:
Poor peak shape for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes and their solutions are outlined below:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact with the hydroxyl group of 4-t-OP, causing peak tailing.[1]
-
Solution:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase to 2.5-3.5 using an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA).[1] This ensures the complete protonation of silanol groups, minimizing unwanted interactions.
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column where most residual silanols are deactivated.
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Alternative Stationary Phases: Consider using a phenyl-hexyl or biphenyl (B1667301) stationary phase, which can offer different selectivity for aromatic compounds and potentially improve peak shape.[1]
-
-
-
Sample Overload: Injecting a sample with a high concentration of 4-t-OP can saturate the column, leading to peak distortion.[1]
-
Solution: Dilute the sample to a concentration that falls within the linear range of your calibration curve.
-
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Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]
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Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Question: My baseline is noisy, which is affecting the limit of detection (LOD). How can I reduce baseline noise?
Answer:
A noisy baseline can significantly impact the sensitivity of your analysis. Here are the common causes and solutions:
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Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase are frequent sources of baseline noise.
-
Solution:
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Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents.
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Degas the Mobile Phase: Degas your mobile phase daily using an inline degasser, sonication, or helium sparging to remove dissolved gases.
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Filter Solvents: Filter all aqueous components of the mobile phase through a 0.45 µm or 0.22 µm filter before use.
-
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise.
-
Solution:
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Flush the Flow Cell: Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants.
-
Check Lamp Performance: Check the detector lamp's energy output and replace it if it's nearing the end of its lifespan.
-
-
-
System Contamination: Contaminants can build up in the HPLC system over time, especially when running samples in complex matrices.
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Solution: Periodically flush the entire system, including the column, with a strong organic solvent like 100% acetonitrile (B52724) to remove accumulated contaminants.
-
Question: I am not achieving the required sensitivity for my trace-level analysis of this compound. What are the key strategies to enhance detection?
Answer:
Enhancing sensitivity is crucial for detecting low concentrations of 4-t-OP. The following strategies, from sample preparation to detection, can significantly improve your method's performance.
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Optimize Sample Preparation for Enrichment:
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Solid-Phase Extraction (SPE): This is a highly effective technique for concentrating 4-t-OP from aqueous samples and removing interfering matrix components. Polymeric sorbents or C18 cartridges are commonly used.
-
Liquid-Liquid Extraction (LLE): LLE with a solvent like dichloromethane (B109758) can also be used to extract and concentrate the analyte.
-
-
Enhance Chromatographic Performance:
-
Reduce Column Internal Diameter (ID): Switching from a standard 4.6 mm ID column to a smaller ID column (e.g., 2.1 mm) can increase sensitivity by reducing sample dilution on the column. Remember to adjust the flow rate accordingly.
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., <3 µm) or superficially porous particles (core-shell) provide higher efficiency, resulting in narrower and taller peaks, which enhances the signal-to-noise ratio.
-
-
Select a More Sensitive Detector:
-
Fluorescence Detection (FLD): this compound is a fluorescent molecule. HPLC with fluorescence detection (HPLC-FLD) is significantly more sensitive than standard UV detection.
-
Mass Spectrometry (MS): Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) offers the highest sensitivity and selectivity for the analysis of 4-t-OP.
-
-
Consider Derivatization:
-
For gas chromatography (GC) methods, derivatization with an agent like trifluoroacetic anhydride (B1165640) can improve volatility and detection. For HPLC, derivatization is less common but can be explored to enhance the fluorescence signal if needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive detection method for this compound analysis by HPLC?
A1: The most sensitive detection methods are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS generally provides the lowest limits of detection and the highest selectivity.
Q2: How can I effectively remove matrix interference when analyzing environmental water samples?
A2: Solid-Phase Extraction (SPE) is a widely recognized and effective technique for cleaning up complex matrices like environmental water samples. Using a cartridge such as Oasis HLB or a C18 sorbent can efficiently retain this compound while allowing interfering polar compounds to be washed away.
Q3: What are the optimal excitation and emission wavelengths for fluorescence detection of this compound?
A3: For the fluorescence detection of this compound, optimal wavelengths are typically around an excitation of 220 nm and an emission of 315 nm.
Q4: Is it better to use isocratic or gradient elution for the analysis of this compound?
A4: The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for clean samples containing only 4-t-OP.
-
Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex samples. It allows for better separation of the analyte from matrix components and can reduce analysis time by eluting strongly retained compounds more quickly.
Q5: Can I use Gas Chromatography (GC) to analyze this compound?
A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable and sensitive method for the analysis of this compound. However, it often requires a derivatization step to increase the volatility of the analyte.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of different analytical methods for the determination of this compound.
Table 1: HPLC-Based Methods
| Method | Sample Matrix | Sample Preparation | Column | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery |
| HPLC-FLD | Surface Water | Liquid-Liquid Extraction (LLE) | Zorbax Eclipse XDB C8 | LOQ: <0.05 µg/L | Not Specified |
| HPLC-DAD | Aquaculture Feed & Medium | Solid-Phase Extraction (SPE) | Nucleosil C18 | LOD: 0.17 ng/µL | Not Specified |
| LC-MS/MS | Urine | Online SPE | Not Specified | LOQ: 2 µg/L | Not Specified |
| LC-MS/MS | Human Serum | Hybrid SPE-Precipitation | Not Specified | LOD: 1.3 ng/mL | Not Specified |
Table 2: GC-Based Methods
| Method | Sample Matrix | Sample Preparation | Derivatization | Limit of Detection (LOD) | Recovery |
| TD-GC-MS | Water | Stir Bar Sorptive Extraction (SBSE) | None | 0.002 ng/mL | >97% |
| GC-MS | Surface Water | Liquid-Liquid Extraction (LLE) | Trifluoroacetic anhydride | Not Specified | >80% |
Experimental Protocols
Protocol 1: Sensitive Analysis of this compound in Water by HPLC-FLD
This protocol is based on a method for determining 4-t-OP in surface water samples.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) a. Collect 500 mL of the water sample. b. Acidify the sample to a pH of 3.0-3.5 with hydrochloric acid. c. Transfer the sample to a separatory funnel. d. Add 25 mL of dichloromethane and shake vigorously for 2 minutes. e. Allow the layers to separate and collect the organic (bottom) layer. f. Repeat the extraction two more times with fresh 25 mL portions of dichloromethane. g. Combine the organic extracts and dry them by passing through anhydrous sodium sulfate. h. Evaporate the solvent to near dryness under a gentle stream of nitrogen. i. Reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-FLD Conditions
- HPLC System: Agilent 1100 Series or equivalent.
- Column: Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm.
- Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 20 µL.
- Fluorescence Detector:
- Excitation Wavelength (λex): 220 nm.
- Emission Wavelength (λem): 315 nm.
3. Calibration a. Prepare a stock solution of this compound (1000 µg/mL) in methanol. b. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. c. Inject the standards to generate a calibration curve.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Caption: Strategies for enhancing the sensitivity of 4-t-OP analysis.
References
Technical Support Center: 4-tert-Octylphenol Standard Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-tert-octylphenol standard solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form?
A1: Solid this compound is considered stable when stored under recommended conditions.[1][2][3][4] If stored in a cool, dry place, its shelf life is considered indefinite.[5]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from direct sunlight, heat, moisture, strong oxidizing agents, and strong bases.
Q3: Which solvents are suitable for preparing this compound standard solutions?
A3: Common solvents for preparing this compound standard solutions include methanol (B129727), acetonitrile (B52724), acetone, and xylenes. The choice of solvent may depend on the analytical method and the desired concentration.
Q4: What are the optimal storage conditions for this compound standard solutions?
A4: The optimal storage conditions depend on the solvent. A standard solution of this compound in methanol (100 µg/mL) should be stored at room temperature, protected from light and moisture. An internal standard spiking solution in acetonitrile (1 mg/L) is stable for at least six months when stored in the refrigerator at +4 °C. In general, it is recommended to store solutions in a cool, dark place.
Q5: How long can I expect my this compound standard solution to be stable?
A5: The stability of your standard solution will vary based on the solvent, concentration, and storage conditions. A 1 mg/L solution in acetonitrile has been shown to be stable for at least six months when stored at +4°C. For solutions in methanol, storing at room temperature away from light and moisture is recommended, but a specific stability duration is not provided. It is best practice to periodically check the concentration of your standard solution against a freshly prepared one.
Q6: What are some signs of degradation in my this compound standard solution?
A6: Visual signs of degradation are unlikely. The most reliable way to detect degradation is through analytical methods such as HPLC or GC-MS. A decrease in the peak area of this compound and the appearance of new, unidentified peaks in your chromatogram would indicate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound standard solutions.
Issue 1: Inconsistent or drifting analytical results.
-
Possible Cause: Degradation of the standard solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been stored as recommended (see FAQs and Stability Summary Table).
-
Prepare a Fresh Standard: Prepare a new standard solution from solid this compound.
-
Compare Results: Analyze the new standard and compare the results with the problematic standard. If the new standard provides the expected results, discard the old one.
-
Consider Solvent Purity: Ensure the solvent used for dilution and preparation is of high purity and has not been contaminated.
-
Issue 2: Unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination of the solvent or glassware.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent purity solvents.
-
Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and rinsed with the solvent before use.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Review Storage History: Check the age and storage conditions of your standard solution. Exposure to light, elevated temperatures, or incompatible materials can accelerate degradation.
-
Analyze a Freshly Prepared Standard: Compare the chromatogram of the suspect standard with a newly prepared one to confirm if the extra peaks are absent in the fresh standard.
-
Data Presentation
Table 1: Stability of this compound in Different Forms and Solutions
| Form/Solution | Solvent | Concentration | Storage Temperature | Stability Duration | Source(s) |
| Solid | N/A | N/A | Cool, dry place | Indefinite (if stored properly) | |
| Standard Solution | Methanol | 100 µg/mL | Room Temperature (away from light and moisture) | Not specified | |
| Spiking Solution | Acetonitrile | 1 mg/L | +4 °C | At least 6 months |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1000 mg/L)
-
Materials: this compound (solid, high purity), acetonitrile (HPLC grade), 10 mL volumetric flask, analytical balance.
-
Procedure: a. Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve the solid in a small amount of acetonitrile. c. Once fully dissolved, fill the flask to the mark with acetonitrile. d. Stopper the flask and mix thoroughly by inverting it several times. e. Transfer the solution to an amber glass vial for storage. f. Store the stock solution in a refrigerator at +4°C.
Protocol 2: Stability Assessment using HPLC
-
Objective: To determine the stability of a this compound standard solution over time.
-
Materials: Aged this compound standard solution, freshly prepared this compound standard solution (as a control), HPLC system with a suitable detector (e.g., FLD or UV), C8 or C18 column.
-
Method: a. Prepare a series of dilutions from both the aged and fresh standard solutions. b. Analyze the dilutions using a validated HPLC method. An example method uses a C8 column with an isocratic elution of acetonitrile/water (65:35) at a flow rate of 1.0 mL/min and a column temperature of 40°C. c. Construct a calibration curve for the fresh standard. d. Determine the concentration of the aged standard solution using the calibration curve from the fresh standard. e. A significant decrease in the concentration of the aged standard compared to its initial concentration indicates degradation.
Visualizations
References
Validation & Comparative
Unveiling 4-tert-octylphenol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the environmental and biological monitoring of 4-tert-octylphenol (4-t-OP), selecting the appropriate analytical methodology is paramount for generating accurate and reliable data. This guide provides an objective comparison of common analytical techniques for the determination of 4-t-OP, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for 4-t-OP is often dictated by the sample matrix, required sensitivity, and available instrumentation. The most prevalent techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. The following table summarizes the quantitative performance of various methods reported in the literature.
| Analytical Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Biological Samples | Acetonitrile extraction, hexane (B92381) partitioning, Florisil column cleanup | Not Reported | Not Reported | Not Reported | [1] |
| GC-MS | Blood and Tissues | Methyl tert-butyl ether extraction, acetylation derivatization | 4.6 ng/mL (blood) | 15.5 ng/mL (blood) | Not Reported | [2] |
| GC-MS | Surface Water | Solid Phase Extraction (SPE), derivatization to 4-tert-octyl-phenoxy silane | 0.06 ng/mL | Not Reported | 84.67 - 109.7 | [3] |
| TD-GC-MS | Water | Stir Bar Sorptive Extraction (SBSE) | 0.002 ng/mL | Not Reported | >97 | [4] |
| HPLC-FLD | Surface Water | Liquid-Liquid Extraction (LLE) with dichloromethane (B109758) | Not Reported | <0.05 µg/L | Not Reported | [5][6] |
| HPLC-DAD | Aquaculture Feed and Culture Medium | H2O/TFA–methanol extraction, SPE | 0.17 ng/µL | Not Reported | Not Reported | [7] |
| LC-MS/MS | Urine | Enzymatic hydrolysis, online SPE | Not Reported | 2 µg/L | Not Reported | [8] |
| LC-MS/MS | Drinking Water | Solid Phase Extraction (SPE) | Not Reported | 4.9 ng/L (MRL) | Not Reported | [9] |
| LC-MS/MS | Human Urine | Enzymatic deconjugation | Not Reported | 0.3 ng/mL | >85.0 | [10][11] |
| LC-MS/MS | Human Blood Serum | Hybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT) | 1.3 ng/mL | Not Reported | Not Reported | [12] |
| HPLC-FL | Herring, Seal Blood and Milk | n-hexane and diethyl ether extraction | Not Reported | <2 ng/g (herring), <0.07 ng/cm³ (blood), <0.1 ng/cm³ (milk) | >80 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of key experimental protocols for the analysis of 4-t-OP.
Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples[1]
-
Extraction: Samples are extracted with acetonitrile.
-
Lipid Removal: The extract is partitioned with hexane to eliminate lipids.
-
Cleanup: A Florisil PR column is used for further cleanup of the sample extract.
-
Analysis: The cleaned extract is analyzed by GC-MS in the selected ion monitoring (SIM) mode.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Surface Water[5][6]
-
Extraction: Target analytes are extracted from water samples using liquid-liquid extraction with dichloromethane at a pH of 3.0-3.5.
-
Chromatographic Separation: The organic extract is analyzed using an HPLC system equipped with a Zorbax Eclipse XDB C8 column.
-
Elution: Isocratic elution is performed with a mobile phase of acetonitrile/water (65:35) at a flow rate of 1.0 mL/min.
-
Detection: A fluorescence detector is used for the quantification of 4-t-OP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Samples[8]
-
Sample Pre-treatment: Labeled internal standards (¹³C₆-4-tert-octylphenol) are added to the urine samples, followed by enzymatic hydrolysis to release the conjugated form of the analyte.
-
Solid Phase Extraction (SPE): The samples undergo online SPE for concentration and purification.
-
Chromatographic Separation: The analytes are separated using liquid chromatography.
-
Detection: Tandem mass spectrometry is used for the detection and quantification of 4-t-OP.
Visualizing the Workflow and Methodologies
To further clarify the analytical process and the relationship between different techniques, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationships between analytical techniques for 4-t-OP.
References
- 1. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of this compound in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. HPLC-FLD determination of 4-nonylphenol and this compound in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. series.publisso.de [series.publisso.de]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 11. researchgate.net [researchgate.net]
- 12. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods for determination of bisphenol A, this compound and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-tert-octylphenol: A New LC-MS/MS Method vs. Traditional HPLC Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-tert-octylphenol against traditional High-Performance Liquid Chromatography (HPLC) methods coupled with Diode Array (DAD) or Fluorescence (FLD) detectors. The selection of an appropriate analytical method is critical for accurately assessing the presence and concentration of this endocrine-disrupting chemical in various matrices. This document outlines the performance, experimental protocols, and operational workflows of these techniques to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantification of this compound using a new LC-MS/MS method and conventional HPLC-DAD/FLD methods. The data presented is a synthesis of findings from multiple validated studies.
| Performance Metric | HPLC-DAD | HPLC-FLD | LC-MS/MS (New Method) |
| Limit of Detection (LOD) | 0.17 ng/µL[1] | <0.05 µg/L[2] | 0.002 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.0020 mg/L[4][5] | <2 ng/g[6] | 2 µg/L[7][8] |
| **Linearity (R²) ** | 0.9988[4][5] | >0.999 | >0.999[3] |
| Recovery (%) | 41.0 - 114%[4][5] | >80%[6] | >97%[3] |
| Sample Matrix | Aquaculture Feed & Medium[1] | River Water, Biological Tissues[4][5][6] | Urine, Water[3][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the analysis of this compound in samples with relatively high concentrations of the analyte, such as in aquaculture feed and culture medium.[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Homogenize the sample in a methanol-water mixture.
-
Add an internal standard (e.g., n-octylphenol).[1]
-
Perform Solid Phase Extraction (SPE) for sample clean-up and concentration.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
HPLC-DAD Analysis:
-
Column: Nucleosil column[1]
-
Mobile Phase: A gradient of Acetonitrile (B52724) and Water with 0.1% Trifluoroacetic Acid (TFA).[1]
-
Flow Rate: 0.5 mL/min[1]
-
Detection: 220 nm[1]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This technique offers higher sensitivity than HPLC-DAD and is well-suited for environmental water samples and biological tissues.[2][6]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
For water samples, acidify to pH 3.0-3.5.[2]
-
Extract the analyte using an organic solvent such as dichloromethane (B109758) or a mixture of n-hexane and diethyl ether.[2][6]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in acetonitrile for HPLC analysis.[6]
-
-
HPLC-FLD Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - New Method
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for detecting trace levels of this compound in complex matrices like urine.[7][8]
-
Sample Preparation (Online SPE):
-
LC-MS/MS Analysis:
-
Chromatography: High-performance liquid chromatography is used to separate the analyte from other components in the sample.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) for highly selective detection and quantification.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for each of the described analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC-FLD determination of 4-nonylphenol and this compound in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Analytical methods for determination of bisphenol A, this compound and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 4-tert-Octylphenol Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the measurement of 4-tert-octylphenol, a compound of significant interest due to its endocrine-disrupting properties. The information presented herein is supported by experimental data from various studies to aid laboratories in selecting and validating appropriate analytical techniques.
Introduction to this compound
This compound (4-t-OP) is an alkylphenol used in the manufacturing of various products, including resins, paints, and pesticides.[1] It is also a degradation product of octylphenol (B599344) ethoxylates, which are non-ionic surfactants.[1] Due to its widespread use and persistence, 4-t-OP is a common environmental contaminant found in water, sediment, and biota.[2][3] Of particular concern is its ability to act as an endocrine disruptor by mimicking the effects of estrogen, which can lead to adverse effects on reproductive health and development in wildlife and potentially in humans.[4] Consequently, accurate and reliable measurement of 4-t-OP in various matrices is crucial for environmental monitoring, human exposure assessment, and toxicological research.
Comparison of Analytical Methods
The determination of this compound is performed using a variety of analytical techniques, each with its own set of performance characteristics. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the quantitative performance of commonly employed methods based on data from multiple laboratory studies.
Liquid Chromatography-Based Methods
Liquid chromatography coupled with various detectors is a widely used approach for 4-t-OP analysis.
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | Urine | - | 2 µg/L | - | Good precision data reported |
| HPLC-DAD | Aquaculture Feed & Culture Medium | 0.17 ng/µL | - | 100.6 ± 3.9 (feed), 101.7 ± 1.9 (medium) | < 5.0 (intra-day & inter-day) |
| HPLC-FLD | Surface Water | - | <0.05 µg/L | - | - |
| LC-MS/MS | Water | - | 0.1 - 20.0 ng/L | 80.1 - 110.2 | < 17.8 (intra-batch), < 20.0 (inter-batch) |
Gas Chromatography-Based Methods
Gas chromatography, typically combined with mass spectrometry, offers high sensitivity and selectivity for 4-t-OP measurement, often requiring a derivatization step.
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| TD-GC-MS | Water | 0.002 ng/mL | - | > 97 | 3.6 - 6.2 |
| GC-MS | Soil | 0.2 - 1.7 µg/kg dw | - | - | < 20 (repeatability & reproducibility) |
| GC-MS | Sediment | ~0.2 µg/kg dw | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new methods. Below are summarized protocols for the key analytical techniques mentioned above.
Sample Preparation: Solid Phase Extraction (SPE)
A common and critical step for isolating 4-t-OP from complex matrices is Solid Phase Extraction (SPE).
-
Objective: To concentrate the analyte and remove interfering substances from the sample matrix.
-
General Procedure:
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by water.
-
Loading: The pre-treated sample (e.g., water sample, or extract from a solid sample) is passed through the cartridge.
-
Washing: The cartridge is washed with a solvent of appropriate polarity to remove interfering compounds while retaining 4-t-OP.
-
Elution: 4-t-OP is eluted from the cartridge using a small volume of an organic solvent (e.g., methanol, acetonitrile).
-
The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Samples
-
Sample Pre-treatment: Urine samples are subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to release conjugated 4-t-OP.
-
Internal Standard: A labeled internal standard, such as 13C6-4-tert-octylphenol, is added to the sample prior to extraction to correct for matrix effects and variations in recovery.
-
Extraction: Online Solid Phase Extraction (SPE) is often employed for sample clean-up and concentration.
-
Chromatographic Separation: The extract is injected into a liquid chromatograph, and 4-t-OP is separated from other components on a reverse-phase column (e.g., C18).
-
Detection: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Biological and Culture Medium Samples
-
Extraction: Samples (e.g., homogenized Artemia or culture medium) are extracted with a mixture of water/trifluoroacetic acid (TFA) and methanol.
-
Internal Standard: An internal standard like 4-n-octylphenol is used for quantification.
-
Clean-up: The extract is subjected to Solid Phase Extraction (SPE) using a C18 sorbent.
-
Chromatographic Separation: The analysis is performed on a Nucleosil column with a mobile phase gradient of water with TFA and acetonitrile.
-
Detection: 4-t-OP is detected using a Diode Array Detector (DAD).
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Estrogenic Action of this compound
This compound exerts its endocrine-disrupting effects primarily by interacting with the estrogen receptor (ER). This diagram illustrates the simplified signaling pathway.
General Experimental Workflow for this compound Analysis
This diagram outlines the typical steps involved in the analysis of this compound from an environmental or biological sample.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. This compound Monoethoxylate | LGC Standards [lgcstandards.com]
- 3. (PDF) A round robin approach to the analysis of bisphenol a (BPA) in human blood samples (2014) | Laura N. Vandenberg | 99 Citations [scispace.com]
- 4. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of 4-tert-Octylphenol and Nonylphenol: A Research Guide
This guide provides an objective comparison of the toxicological profiles of two prevalent alkylphenolic compounds, 4-tert-octylphenol (OP) and nonylphenol (NP). Both are recognized endocrine-disrupting chemicals (EDCs) with widespread industrial applications and environmental persistence. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of their comparative toxicity, supported by experimental data and detailed methodologies.
Quantitative Toxicity Data
The following tables summarize key toxicological data for this compound and nonylphenol, facilitating a direct comparison of their potency and effects across various endpoints.
Table 1: Comparative In Vitro Estrogenic Activity
| Parameter | This compound | Nonylphenol | Reference Compound | Method |
| Estrogen Receptor (ER) Binding Affinity (Ki) | 0.05 - 65 µM[1][2][3] | 0.05 - 65 µM[1][2] | 17β-Estradiol (0.4 nM) | Rat Uterine Cytosol Competitive Binding Assay |
| Estrogen Receptor (ER) Binding Affinity (IC50) | 6.00 x 10⁻⁶ M | 2.80 x 10⁻⁵ M (4-n-nonylphenol) | - | Competitive Binding Assay |
| Estrogen-Related Receptor-γ (ERR-γ) Binding Affinity (IC50) | 238 nM | Moderately Active | - | Competitive Binding Assay |
| Vitellogenin (VTG) Induction in Fish Hepatocytes | Effective | Effective | 17β-Estradiol | In Vitro Hepatocyte Culture |
Table 2: Comparative In Vivo Estrogenic and Reproductive Toxicity
| Endpoint | This compound | Nonylphenol | Species |
| Uterotrophic Assay (Oral Dose) | 50 - 200 mg/kg | 25 - 100 mg/kg | Rat |
| Reproductive Effects in Males | Reduced testicular size and sperm production. Altered sperm morphology. | Disrupted spermatogenesis, reduced sperm count and motility. | Rat, Mouse |
| Developmental Effects | Reduced pup body weights and delayed preputial separation. | Adverse effects on offspring viability. | Rat |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure transparency and reproducibility.
Estrogen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor. The following protocol is based on established methods using rat uterine cytosol.
1. Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized female rats (7-10 days post-ovariectomy).
-
The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to remove the nuclear fraction.
-
The resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.
2. Competitive Binding Reaction:
-
A constant amount of uterine cytosol (e.g., 50-100 µg protein) and a fixed concentration of radiolabeled 17β-estradiol ([³H]-E2, e.g., 0.5-1.0 nM) are incubated in assay tubes.
-
Increasing concentrations of the unlabeled test chemical (this compound or nonylphenol) or a reference standard (unlabeled 17β-estradiol) are added to the tubes to compete for receptor binding.
-
Non-specific binding is determined in the presence of a large excess of unlabeled estradiol.
-
The mixture is incubated to reach equilibrium (e.g., 18-24 hours at 4°C).
3. Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) slurry is added to each tube to adsorb the estrogen receptor-ligand complexes.
-
The HAP is washed to remove the unbound radiolabeled ligand.
4. Quantification and Data Analysis:
-
The radioactivity of the bound [³H]-E2 is measured by liquid scintillation counting.
-
A competition curve is generated by plotting the percentage of specifically bound [³H]-E2 against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2) is determined from the curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value.
Vitellogenin Induction Assay in Fish
This in vivo or in vitro bioassay is a sensitive method to assess the estrogenic activity of chemicals by measuring the induction of vitellogenin (VTG), an egg yolk precursor protein, in male or juvenile fish.
1. In Vivo Experimental Design:
-
Juvenile or male fish of a suitable species (e.g., rainbow trout, zebrafish, fathead minnow) are exposed to the test chemical (this compound or nonylphenol) via water or intraperitoneal injection.
-
A range of concentrations of the test substance and a positive control (e.g., 17β-estradiol) are used. A solvent control group is also included.
-
The exposure duration can vary, typically from 7 to 21 days.
2. Sample Collection:
-
At the end of the exposure period, fish are anesthetized and blood samples are collected to obtain plasma. In some protocols, liver tissue is also collected for VTG mRNA analysis.
3. Vitellogenin Quantification (ELISA):
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to quantify VTG levels in the plasma.
-
Microtiter plates are coated with a capture antibody specific to the VTG of the test fish species.
-
Plasma samples, along with a standard curve of purified VTG, are added to the wells.
-
A detection antibody, also specific to VTG and conjugated to an enzyme (e.g., horseradish peroxidase), is then added.
-
A substrate is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color, which is proportional to the amount of VTG in the sample, is measured using a microplate reader.
4. Data Analysis:
-
The concentration of VTG in the plasma samples is determined by comparing the absorbance values to the standard curve.
-
Statistical analysis is performed to determine the significance of VTG induction by the test chemical compared to the control group.
OECD Test Guidelines: The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. For the assessment of endocrine-disrupting potential and reproductive toxicity, the following guidelines are particularly relevant:
-
OECD Test Guideline 420, 423, 425: Acute Oral Toxicity.
-
OECD Test Guideline 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents.
-
Fish Screening Assay: For detecting estrogenic activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic activity.
Caption: Estrogen receptor signaling pathway activated by natural estrogens and xenoestrogens like OP and NP.
Caption: General experimental workflow for assessing the estrogenic activity of test compounds.
References
The Indispensable Role of Isotopically Labeled Internal Standards in the Accurate Quantification of 4-tert-Octylphenol
A comparative guide for researchers, scientists, and drug development professionals on enhancing analytical precision and accuracy in the determination of 4-tert-octylphenol.
The accurate quantification of this compound (4-t-OP), a persistent endocrine-disrupting chemical, is of paramount importance in environmental monitoring, food safety, and toxicological studies. The complexity of sample matrices, however, often poses a significant challenge to achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies, underscoring the critical role of isotopically labeled internal standards in overcoming these challenges. Experimental data is presented to illustrate the superior performance of methods employing these standards over alternatives.
The Challenge of Accurate Quantification
Analytical methods for 4-t-OP, particularly in complex biological and environmental samples, are susceptible to various sources of error. These include analyte loss during sample preparation, matrix effects in the instrument source, and variations in instrument response. The use of an appropriate internal standard (IS) is crucial to compensate for these variations and ensure the accuracy and precision of the analytical data.
While structurally similar compounds, such as n-isomers of octylphenol, have been used as internal standards, their efficacy is often limited. These compounds may exhibit different adsorption, elution, and ionization properties compared to the branched isomer of 4-t-OP, leading to inaccurate results.[1]
Isotopically Labeled Internal Standards: The Gold Standard
Isotopically labeled internal standards, such as ¹³C-labeled or deuterium-labeled 4-t-OP, offer the most reliable solution for accurate quantification. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This mass difference allows for their distinct detection by mass spectrometry (MS) while ensuring they behave nearly identically to the native analyte throughout the entire analytical process, from extraction to detection.[1][2] The use of stable isotope-labeled internal standards is a well-established technique to correct for variations associated with analysis and matrix effects.[3]
The key advantages of using isotopically labeled internal standards include:
-
Compensation for Matrix Effects: They effectively correct for signal suppression or enhancement caused by co-eluting matrix components.
-
Correction for Analyte Loss: They account for any loss of the target analyte during sample extraction, cleanup, and handling.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, they significantly improve the reproducibility and accuracy of the quantification.
Comparative Analysis of Analytical Methods
The following tables summarize the performance of different analytical methods for the quantification of 4-t-OP, highlighting the impact of the internal standard choice.
Table 1: Comparison of Analytical Methods for this compound in Urine
| Analytical Method | Internal Standard | Sample Preparation | Limit of Quantification (LOQ) | Recovery | Precision (RSD) | Reference |
| LC-MS/MS | ¹³C₆-4-tert-octylphenol | Enzymatic hydrolysis, online SPE | 2 µg/L | Not explicitly stated, but use of IS compensates for variations | Very good precision data reported | |
| ID-GC-MS | Labeled analogues (specifics not detailed) | Solid-phase extraction, injection-port butylation | 0.1 - 0.3 ng/mL | 92 - 105% | 1 - 6% | |
| Column-switching LC-MS | 4-(1-methyl)octylphenol-d₅ | Enzymatic deconjugation | 0.3 ng/mL | > 85.0% | Not explicitly stated |
Table 2: Comparison of Analytical Methods for this compound in Other Matrices
| Matrix | Analytical Method | Internal Standard | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Artemia franciscana and culture medium | HPLC-DAD | n-octylphenol | Homogenization, SPE | 0.17 ng/µL (in Artemia) | Not explicitly stated | Not explicitly stated | |
| Vegetable Oils | Isotope dilution GC-MS | Not specified | Derivatization, extraction | 0.83 µg/kg | 2.5 µg/kg | 64.4 - 87.3% | |
| River Water | HPLC-PDA | None | Solid-phase extraction | 0.0006 mg/L | 0.0020 mg/L | 41.0 - 114% |
As evidenced by the data, methods employing isotopically labeled internal standards consistently demonstrate lower limits of detection and quantification, as well as higher accuracy and precision. The use of a non-labeled structural analogue like n-octylphenol can be a viable alternative when isotopically labeled standards are unavailable, but may not provide the same level of accuracy. Methods without an internal standard, while simpler, often exhibit wider ranges in recovery rates, indicating a higher degree of uncertainty in the results.
Experimental Protocols
1. Quantification of this compound in Human Urine using LC-MS/MS with ¹³C₆-4-tert-octylphenol Internal Standard
-
Sample Preparation:
-
To 0.5 mL of urine in a 2 mL crimp vial, add 10 µL of the ¹³C₆-4-tert-octylphenol internal standard spiking solution (1 mg/L).
-
Add 1 mL of sodium acetate (B1210297) buffer.
-
The sample is then subjected to enzymatic hydrolysis to release the conjugated form of the analyte.
-
The sample is thoroughly mixed.
-
-
Instrumental Analysis:
-
The prepared sample undergoes online Solid-Phase Extraction (SPE).
-
The analyte is then separated by liquid chromatography.
-
Detection and quantification are performed using tandem mass spectrometry (MS/MS).
-
-
Calibration:
-
Calibration standards are prepared in pooled urine over a concentration range of 0.5 to 100 µg/L.
-
The calibration standards are processed in the same manner as the samples.
-
2. Quantification of this compound in Artemia franciscana using HPLC-DAD with n-octylphenol Internal Standard
-
Sample Preparation:
-
Homogenize 0.2 g of wet weight Artemia franciscana nauplii in 2 mL of methanol (B129727) and 10.5 mL of double-distilled water containing 0.08% (v/v) trifluoroacetic acid (TFA).
-
Add the internal standard, n-octylphenol, to a final concentration of 75 µg/mL.
-
Centrifuge the homogenate for 10 minutes at 10,000 rpm.
-
Subject the supernatant to Solid-Phase Extraction (SPE) using a C₁₈ sorbent.
-
-
Instrumental Analysis:
-
Analyze the extracted sample using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
-
Separation is achieved on a Nucleosil column.
-
-
Calibration:
-
Prepare a set of six working standard solutions for 4-t-OP containing 1, 2.5, 5, 7.5, 10, and 12.5 µg/mL.
-
Each spiked sample contains the internal standard at a concentration of 75 µg/mL.
-
Workflow Diagrams
Caption: Experimental workflow for 4-t-OP analysis in urine by LC-MS/MS.
Caption: Experimental workflow for 4-t-OP analysis in Artemia by HPLC-DAD.
Conclusion
For researchers, scientists, and drug development professionals striving for the highest quality data in the analysis of this compound, the use of isotopically labeled internal standards is unequivocally the recommended approach. The experimental evidence clearly demonstrates their superiority in mitigating matrix effects and correcting for analyte loss, leading to significantly improved accuracy, precision, and lower detection limits. While alternative internal standards may be employed, their limitations must be carefully considered and validated. By adopting methodologies that incorporate isotopically labeled standards, the scientific community can ensure greater confidence in the data generated for this important environmental and biological contaminant.
References
- 1. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 2. series.publisso.de [series.publisso.de]
- 3. Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols and bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Estrogenic Potential: A Comparative Guide to 4-tert-Octylphenol's Cross-Reactivity in Estrogen Receptor Assays
For researchers, scientists, and drug development professionals, understanding the estrogenic activity of environmental compounds is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 4-tert-octylphenol, a known xenoestrogen, across various estrogen receptor (ER) assays. Experimental data is presented to objectively assess its performance against other alternatives, supported by detailed methodologies for key experiments.
This compound (OP) is an alkylphenol that has garnered significant attention due to its potential to mimic the effects of endogenous estrogens, thereby acting as an endocrine disruptor.[1][2] Its interaction with estrogen receptors can trigger a cascade of cellular events typically initiated by the natural hormone 17β-estradiol (E2). To characterize and quantify the estrogenic potency of OP, a variety of in vitro assays are employed, each with its own principles and sensitivities. This guide delves into the comparative performance of OP in three widely used assays: the direct competitive binding assay to the estrogen receptor, the cell proliferation-based E-SCREEN assay using MCF-7 cells, and the reporter gene-based Yeast Estrogen Screen (YES) assay.
Quantitative Comparison of this compound's Estrogenic Activity
The estrogenic activity of a compound is typically quantified by its binding affinity (Ki or IC50), its ability to induce a biological response (EC50), and its relative potency compared to the natural ligand, 17β-estradiol. The following table summarizes the quantitative data for this compound across different estrogen receptor assays.
| Assay Type | Cell Line/System | Parameter | This compound | 17β-Estradiol (E2) | Reference Compound(s) |
| ER Competitive Binding Assay | Rat Uterine Cytosol | Ki (µM) | 0.05 - 65 | 0.0004 | Ethynyl Estradiol: 0.0004 µM |
| MCF-7 Cell Proliferation (E-SCREEN) | MCF-7 BUS | EC50 (nM) | ~5 (estimated from relative potency) | ~0.01 | Dieldrin (positive control) |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | Relative Potency vs. E2 | Lower than E2 | 100% | Diethylstilbestrol (DES), o,p'-DDT |
Note: The data presented is a synthesis from multiple sources. Absolute values can vary between laboratories due to differences in experimental conditions.[3]
Experimental Protocols
Detailed methodologies for the key assays are provided below to allow for replication and critical evaluation of the presented data.
Competitive Estrogen Receptor Binding Assay
This assay directly measures the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.[4]
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-Estradiol
-
Test compound (this compound) and reference compounds
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-E2, and varying concentrations of the test or reference compound.
-
Incubate the mixture to allow for competitive binding.
-
Add HAP slurry to each tube to bind the ER-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
-
The concentration of the test chemical that inhibits 50% of the maximum [³H]-E2 binding is determined as the IC50 value.[4]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[5][6]
Materials:
-
MCF-7 cells (e.g., BUS subline)
-
Cell culture medium (e.g., DMEM) supplemented with serum
-
Hormone-free medium (phenol red-free medium with charcoal-stripped serum)
-
Test compound (this compound) and reference compounds
-
Cell proliferation detection reagent (e.g., MTT, SRB)
-
Plate reader
Procedure:
-
Culture MCF-7 cells in standard medium.
-
To synchronize the cells and remove any estrogenic stimuli, switch to hormone-free medium for a period of time (e.g., 72 hours).[3]
-
Seed the cells into 96-well plates in hormone-free medium.
-
After cell attachment, treat the cells with serial dilutions of the test compound or reference compounds.
-
Incubate the plates for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Quantify cell proliferation using a suitable colorimetric assay.
-
The concentration of the test compound that induces a half-maximal proliferative response is determined as the EC50 value.
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).[7][8] Binding of an estrogenic compound to the hER activates the transcription of the reporter gene, leading to the production of an enzyme (e.g., β-galactosidase) that can be quantified.[7]
Materials:
-
Genetically modified Saccharomyces cerevisiae strain
-
Yeast growth medium
-
Assay medium containing a chromogenic substrate (e.g., CPRG)
-
Test compound (this compound) and reference compounds
-
96-well microtiter plates
-
Incubator and plate reader
Procedure:
-
Prepare a yeast culture and grow it to a specific optical density.
-
Prepare serial dilutions of the test and reference compounds in a 96-well plate.
-
Add the yeast inoculum in the assay medium containing the chromogenic substrate to each well.
-
Incubate the plates at an appropriate temperature (e.g., 34°C) for a set period (e.g., 48-52 hours).[9]
-
Measure the color change resulting from the enzymatic activity of the reporter gene product using a plate reader at a specific wavelength.
-
The estrogenic activity is proportional to the color development.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Estrogen receptor signaling pathway initiated by ligand binding.
Caption: General workflow for in vitro estrogen receptor assays.
Conclusion
The data consistently demonstrate that this compound exhibits estrogenic activity across a range of in vitro assays. While its potency is significantly lower than that of the endogenous hormone 17β-estradiol, its widespread presence in the environment necessitates a thorough understanding of its potential to interfere with the endocrine system. The choice of assay for screening potential xenoestrogens depends on the specific research question, with binding assays providing direct evidence of receptor interaction, and cell-based and reporter assays offering insights into the subsequent biological responses. The provided protocols and workflows serve as a valuable resource for researchers investigating the estrogenic effects of this and other environmental compounds.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 8. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 9. ftb.com.hr [ftb.com.hr]
Unmasking Persistence: A Comparative Guide to the Environmental Fate of Alkylphenols
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the environmental persistence of various alkylphenols, supported by experimental data and detailed methodologies.
Alkylphenols (APs), a class of synthetic organic compounds, are widely utilized in the manufacturing of alkylphenol ethoxylates (APEs), which are non-ionic surfactants found in detergents, pesticides, and various industrial products. The environmental degradation of APEs leads to the formation of more persistent and toxic alkylphenols, raising concerns about their long-term impact on ecosystems. This guide provides a comparative overview of the environmental persistence of different alkylphenols, focusing on their biodegradability and half-lives in crucial environmental compartments.
Comparative Analysis of Environmental Persistence
The environmental persistence of alkylphenols is significantly influenced by the length and branching of their alkyl chain, as well as the specific environmental conditions. Generally, alkylphenols are more resistant to degradation than their parent APEs. Nonylphenol (NP) and octylphenol (B599344) (OP) are the most studied due to their widespread use and environmental prevalence.
Quantitative Data on Alkylphenol Persistence
The following table summarizes the available data on the half-lives of various alkylphenols in soil, water, and sediment under both aerobic and anaerobic conditions.
| Alkylphenol | Environmental Compartment | Conditions | Half-life (t½) in days | Reference(s) |
| Nonylphenol (NP) | Soil | Aerobic | 2.03 - 8.66 | [1] |
| Aerobic | 5 - 25 | [2] | ||
| Aerobic | 1.1 - 99.0 (in sewage sludge and sediments) | [3] | ||
| Anaerobic | 23.9 - 69.3 | [3] | ||
| Water | Aerobic (Freshwater) | 15 - 20 | [4] | |
| Aerobic (Seawater) | 50 - 70 | [4] | ||
| Sediment | Aerobic | 66 | [5] | |
| Anaerobic | >60 | |||
| Octylphenol (OP) | Soil | Aerobic | Data not readily available | |
| Water | Aerobic | Data not readily available | ||
| Sediment | Aerobic | Data not readily available | ||
| Anaerobic | Data not readily available | |||
| p-tert-Butylphenol | Soil | Aerobic | Readily biodegradable | [6] |
| Water | Aerobic | Readily biodegradable (98% in 28 days) | [6] | |
| Half-life of 9.5 hours (atmospheric degradation) | [1] | |||
| Amylphenol (Pentylphenol) | Soil | Data not readily available | Data not readily available | |
| Water | Aerobic | Not readily biodegradable | [5] | |
| Sediment | Data not readily available | Data not readily available | ||
| Heptylphenol | Soil | Data not readily available | Data not readily available | |
| Water | Aerobic | Data not readily available | ||
| Sediment | Data not readily available | Data not readily available | ||
| Dodecylphenol | Water | Aerobic | Not readily or inherently biodegradable | [7] |
| Sediment | - | Likely to be persistent | [7] |
Note: The wide range of half-lives for nonylphenol reflects the variability in experimental conditions, soil/sediment types, and microbial populations.
Experimental Protocols for Assessing Environmental Persistence
The determination of the environmental persistence of alkylphenols relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure consistency and comparability of data across different studies.
Ready Biodegradability (OECD 301)
This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it meets a specific degradation threshold (e.g., >60% of theoretical CO2 evolution) within a 28-day period and within a "10-day window."
Workflow for OECD 301B (CO2 Evolution Test)
Caption: Workflow for the OECD 301B CO2 Evolution Test for ready biodegradability.
Key Methodologies within OECD 301:
-
OECD 301B (CO2 Evolution Test): Measures the amount of carbon dioxide produced during biodegradation. The test substance is incubated with a microbial inoculum in a mineral medium, and the evolved CO2 is trapped and quantified.[8][9][10][11]
-
OECD 301D (Closed Bottle Test): Determines the depletion of dissolved oxygen in a sealed bottle containing the test substance and a microbial inoculum over 28 days. This method is suitable for volatile or poorly soluble substances.[12][13][14][15][16]
Transformation in Soil (OECD 307)
This guideline assesses the rate and pathway of a chemical's transformation in soil under both aerobic and anaerobic conditions. Radiolabeled (¹⁴C) test substances are often used to trace their fate, including mineralization to ¹⁴CO₂, formation of metabolites, and incorporation into soil-bound residues.
Workflow for OECD 307 (Aerobic Transformation in Soil)
Caption: General workflow for the OECD 307 soil transformation study.
Transformation in Aquatic Sediment Systems (OECD 308)
This test evaluates the transformation of chemicals in aquatic sediment systems under both aerobic and anaerobic conditions. It provides data on the partitioning of the substance between water and sediment, as well as its degradation rate in each compartment.
Workflow for OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems)
References
- 1. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. errl.co.in [errl.co.in]
- 11. respirtek.com [respirtek.com]
- 12. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 13. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 14. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. chm.pops.int [chm.pops.int]
comparative study of 4-tert-octylphenol degradation by different microorganisms
A comprehensive guide for researchers on the microbial-driven breakdown of the endocrine disruptor 4-tert-octylphenol, detailing comparative degradation efficiencies, experimental protocols, and metabolic pathways of key bacterial and fungal strains.
The persistent environmental contaminant this compound (4-t-OP), a well-known endocrine-disrupting chemical, poses significant risks to ecosystems and human health. Bioremediation using microorganisms presents a promising and eco-friendly strategy for its removal. This guide provides a comparative overview of the degradation of 4-t-OP by various bacterial and fungal species, supported by experimental data to aid researchers in selecting and optimizing microbial systems for remediation.
Comparative Performance of Microorganisms in this compound Degradation
The efficiency of 4-t-OP degradation varies significantly among different microbial species and is influenced by environmental conditions. The following table summarizes the degradation performance of several key microorganisms based on published literature.
| Microorganism | Type | Initial 4-t-OP Conc. (mg/L) | Degradation Efficiency (%) | Time | Key Findings & Conditions |
| Fusarium falciforme RRK20 | Fungus (non-ligninolytic) | 25 | 100 | 14 days | Complete depletion as a sole carbon source under optimized conditions (28 °C, pH 6.5).[1][2] |
| Umbelopsis isabellina | Fungus (non-ligninolytic) | 25 | >90 | 12 hours | Rapid degradation with detoxification observed.[3][4] |
| Thielavia sp. HJ22 | Fungus (Ascomycete) | Not specified | 100 | 8 hours | Efficient removal, linked to laccase and cytochrome P450 activity. |
| Stenotrophomonas sp. IT-1 & Sphingobium spp. IT-4, IT-5 | Bacteria | 1000 | 100 | 5 days | Complete degradation under aerobic conditions. |
| Acinetobacter sp. (immobilized) | Bacteria | Not specified | 97.6 | Not specified (Half-life: 0.7 days) | Immobilization enhanced degradation efficiency.[5] |
| Granular Sludge | Bacteria (mixed community) | Not specified | Aerobic > Anaerobic | Not specified | Degradation rate decreased with increasing initial 4-t-OP concentration. |
| Sphingobium fuliginis TIK-1 | Bacteria | ~150 (1.0 mM) | 100 | 12 hours | Utilizes 4-t-OP as a sole carbon and energy source. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines common experimental protocols for studying 4-t-OP degradation by microorganisms.
Microbial Culture and Acclimatization
-
Microorganism Isolation and Maintenance: Target microorganisms are typically isolated from contaminated soil or water samples using enrichment cultures with 4-t-OP as the sole carbon source. Pure cultures are maintained on appropriate solid media (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria) and stored at 4°C for short-term use or in glycerol (B35011) stocks at -80°C for long-term preservation.
-
Inoculum Preparation: For liquid culture experiments, a pre-culture is prepared by inoculating a single colony or a small amount of mycelia into a nutrient-rich liquid medium and incubating until sufficient biomass is obtained. The cells are then harvested by centrifugation (for bacteria) or filtration (for fungi), washed with a sterile saline or buffer solution to remove residual medium, and resuspended in the experimental medium.
Biodegradation Experiments
-
Batch Culture Setup: Biodegradation assays are commonly performed in shake flasks containing a mineral salts medium (MSM) supplemented with a specific concentration of 4-t-OP. The MSM composition is optimized for the specific microorganism but generally contains sources of nitrogen, phosphorus, and essential trace elements.
-
Experimental Conditions: Flasks are inoculated with the prepared microbial suspension and incubated on a rotary shaker at a controlled temperature and agitation speed to ensure aeration and homogeneity. Control flasks, either without microbial inoculation (abiotic control) or without the target compound (biotic control), are included to account for any non-biological degradation and to monitor microbial growth, respectively.
-
Sampling: Aliquots of the culture medium are collected at regular intervals to monitor the concentration of 4-t-OP and identify potential metabolites. Samples are typically centrifuged or filtered to remove microbial biomass before analysis.
Analytical Methods for this compound Quantification
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is employed to extract 4-t-OP and its metabolites from the aqueous culture medium. Common organic solvents for liquid-liquid extraction include dichloromethane (B109758) or ethyl acetate. For SPE, C18 cartridges are frequently used.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of 4-t-OP.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (often with a small amount of acid like trifluoroacetic acid) is common.
-
Detector: A UV detector set at approximately 225 nm or a fluorescence detector (excitation at ~225 nm, emission at ~300 nm) for higher sensitivity is used.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for both quantification and identification of 4-t-OP and its degradation products, often after derivatization to increase volatility.
-
Derivatization: Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization step.
-
Analysis: The derivatized sample is injected into the GC-MS system for separation and identification based on mass spectra.
-
Microbial Degradation Pathways of this compound
The microbial degradation of this compound typically proceeds through two main initial strategies: oxidation of the alkyl chain or hydroxylation of the aromatic ring.
Bacterial Degradation Pathway
In many aerobic bacteria, particularly those from the Sphingobium genus, the degradation is initiated by the hydroxylation of the aromatic ring, followed by ring cleavage. This is often referred to as a meta-cleavage pathway.
Caption: Proposed bacterial degradation pathway of this compound via hydroxylation and meta-cleavage.
Fungal Degradation Pathway
Fungi, such as Fusarium falciforme, often employ a different strategy involving the initial oxidation of the terminal alkyl chain. This is followed by further shortening of the chain and eventual hydroxylation of the aromatic ring. Key enzymes in fungal degradation include cytochrome P450 monooxygenases and laccases.
Caption: Generalized fungal degradation pathway of this compound involving alkyl chain oxidation.
Experimental Workflow
A typical workflow for a comparative study of this compound degradation by different microorganisms is depicted below.
Caption: A standard experimental workflow for studying microbial degradation of this compound.
References
- 1. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of the endocrine disrupter 4-t-octylphenol by the non-ligninolytic fungus Fusarium falciforme RRK20: Process optimization, estrogenicity assessment, metabolite identification and proposed pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Tert-octylphenol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-tert-octylphenol, ensuring compliance with safety regulations and minimizing environmental impact. The procedural guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
Safe handling and disposal of this compound require strict adherence to safety protocols due to its potential hazards. It is crucial to avoid environmental release as the substance is very toxic to aquatic life with long-lasting effects[1][2][3].
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and approved eye and face protection[1][2][4][5].
-
Avoid Inhalation and Contact: Avoid breathing in dust, fumes, or vapors and prevent contact with skin and eyes[1][2][6].
-
Ventilation: Use in a well-ventilated area. Appropriate exhaust ventilation should be available where dust is formed[1][2].
-
Handling Practices: Follow good industrial hygiene and safety practices. Wash hands thoroughly before breaks and at the end of the workday[1][2].
In Case of Accidental Release:
-
Evacuate and Secure: Evacuate personnel from the affected area and move upwind[6][7].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains[1][2][7].
-
Clean-up: For spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal[1][2][4][5][7].
-
Decontamination: After material pickup is complete, ventilate the area and wash the spill site[4][5].
Operational and Disposal Plan
The primary and recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.
Step-by-Step Disposal Procedure:
-
Segregation and Storage:
-
Engage a Licensed Disposal Company:
-
Recommended Disposal Method:
-
Container and Packaging Disposal:
-
Regulatory Compliance:
Quantitative Data
The following table summarizes key quantitative data related to the toxicological and environmental properties of this compound.
| Data Point | Value | Species | Reference Guideline | Source(s) |
| Aquatic Toxicity | ||||
| LC50 (96h) | 0.26 mg/l | Leuciscus idus (Golden orfe) | OECD Test Guideline 203 | [1] |
| EC50 (48h) | 0.011 mg/l | Daphnia magna (Water flea) | ECOTOX Database | [1] |
| EC50 (3h) Respiration | > 10 mg/l | Activated sludge | OECD Test Guideline 209 | [1] |
| Mammalian Toxicity | ||||
| LD50 (Oral) | 3210 mg/kg | Mouse | [4] | |
| Bioaccumulation | ||||
| Bioconcentration Factor (BCF) | 740 | Pimephales promelas (fathead minnow) | US-EPA | [1] |
| Environmental Standards | ||||
| Sediment Quality Criterion | 12.1 µg/kg d.w. | Standard sediments (1% OC) | EU-TGD | [8] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oekotoxzentrum.ch [oekotoxzentrum.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
